molecular formula C7H13N3 B1331969 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine CAS No. 21018-62-2

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B1331969
CAS No.: 21018-62-2
M. Wt: 139.2 g/mol
InChI Key: IIMVUQKZPSYYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2,4-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-4-6-5(2)7(8)10(3)9-6/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMVUQKZPSYYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360574
Record name 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21018-62-2
Record name 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related aminopyrazoles and established principles of physical organic chemistry to predict its basicity. Furthermore, it outlines detailed experimental protocols for the determination of its pKa value and discusses its potential role in biological signaling pathways.

Physicochemical Properties

This compound is a solid heterocyclic amine with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol [1]. The structure, characterized by an amino group at the 5-position and alkyl substituents on the pyrazole ring, dictates its chemical reactivity and basicity.

PropertyValueReference
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [1]
CAS Number 21018-62-2[1]
Physical Form Solid[1]

Understanding the Basicity of Substituted Pyrazoles

The basicity of pyrazoles is a complex property influenced by the electronic effects of substituents on the ring. The pyrazole ring itself is a weak base, with the pyridine-like nitrogen atom (N2) being the primary site of protonation[2][3]. The presence of an amino group, particularly at the 5-position, significantly increases the basicity of the molecule.

Electron-donating groups, such as the ethyl and methyl groups on this compound, are expected to increase the electron density on the pyrazole ring and the exocyclic amino group, thereby enhancing its basicity[4][5]. The N-methylation at the 1-position prevents tautomerism and can also influence the basicity of the N2 nitrogen.

Experimental Protocol for pKa Determination: Potentiometric Titration

A standard and reliable method for determining the pKa of a basic compound is through potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed to remove CO₂)

  • Methanol or another suitable co-solvent if the compound has low water solubility

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a water-methanol mixture can be used.

  • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution over the beaker.

  • Initial pH: Record the initial pH of the amine solution.

  • Titration: Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Equivalence Point: Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point. Continue adding titrant well past the equivalence point.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The equivalence point is the point of inflection on the titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or other computational methods can be used to determine the equivalence point and pKa.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Add HCl Titrant B->C D Record pH and Volume C->D Incrementally D->C Repeat E Plot pH vs. Volume D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Potential Role in Signaling Pathways

Aminopyrazole derivatives are prevalent scaffolds in medicinal chemistry and have been identified as inhibitors of various protein kinases. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

While the specific biological targets of this compound are not documented, its structural similarity to known kinase inhibitors suggests it could potentially interact with the ATP-binding pocket of certain kinases. The basic amino group can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for many kinase inhibitors.

The hypothetical interaction of an aminopyrazole with a generic kinase signaling pathway is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Signal Transduction Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates how an aminopyrazole compound could potentially inhibit a protein kinase, thereby blocking the downstream signaling cascade that leads to a cellular response. Further experimental validation, such as in vitro kinase assays, would be necessary to confirm this hypothesis and identify the specific kinase targets of this compound.

Conclusion

This compound is a substituted aminopyrazole with basic properties conferred by the amino group and the pyrazole ring nitrogens. While direct experimental data is scarce, its basicity can be estimated and experimentally determined using standard protocols like potentiometric titration. Its structural features suggest potential as a modulator of biological signaling pathways, particularly those involving protein kinases, warranting further investigation for its application in drug discovery and development.

References

An In-depth Technical Guide to 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine: A Key Building Block in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not extensively detailed in publicly available literature, this document consolidates the known information and presents a general context for its use in research and development based on the well-established chemistry of the pyrazole scaffold.

Core Chemical and Physical Properties

This compound is a substituted aminopyrazole, a class of heterocyclic compounds recognized for their utility as versatile building blocks in the synthesis of more complex molecules. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 21018-62-2[1]
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Physical Form Solid[1]
InChI 1S/C7H13N3/c1-4-6-5(2)7(8)10(3)9-6/h4,8H2,1-3H3
SMILES String NC1=C(C)C(CC)=NN1C

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol for this compound is not readily found in the public domain. However, the synthesis of substituted aminopyrazoles is a well-established area of organic chemistry. A general and plausible synthetic approach can be inferred from common methodologies for this class of compounds.

General Experimental Protocol for Aminopyrazole Synthesis

The synthesis of substituted pyrazoles typically involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible route would involve the reaction of a substituted hydrazine with an appropriately substituted β-ketonitrile.

A generalized workflow for the synthesis and subsequent use of such a compound in a research context is depicted below.

G cluster_synthesis General Synthesis Workflow reagents β-Ketonitrile Precursor + Methylhydrazine condensation Cyclocondensation Reaction (e.g., in Ethanol, reflux) reagents->condensation workup Reaction Work-up (Solvent removal, extraction) condensation->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

A general workflow for the synthesis of an aminopyrazole.

Applications in Research and Drug Development

While specific biological activities of this compound are not documented, its structure is emblematic of a chemical scaffold with significant potential in medicinal and agricultural chemistry. It is primarily utilized as a chemical intermediate or starting material for the synthesis of compounds with potential biological activity.[2]

The aminopyrazole core is a key pharmacophore in a wide range of biologically active molecules. Derivatives of this scaffold have been investigated for various therapeutic applications, including:

  • Anti-inflammatory Agents: Pyrazole derivatives are known to be effective anti-inflammatory compounds.

  • Enzyme Inhibitors: The pyrazole structure can be modified to selectively inhibit specific enzymes, a common strategy in drug development.

  • Pesticides: The neurotoxic potential of certain pyrazole derivatives against insects has led to their development as pesticides.[2]

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined in the following diagram.

G cluster_drug_discovery Drug Discovery and Development Workflow start 3-ethyl-1,4-dimethyl- 1H-pyrazol-5-amine (Starting Material) synthesis Derivative Synthesis (e.g., Amide Coupling, etc.) start->synthesis screening Biological Screening (e.g., Enzyme Assays) synthesis->screening hit Hit Compound(s) Identified screening->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical candidate Drug Candidate preclinical->candidate

A generalized workflow for drug discovery using a pyrazole building block.

Safety Information

For safe handling in a laboratory setting, the following safety data should be considered.

Hazard InformationDetails
Pictogram GHS07
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11 (Combustible Solids)

(Data sourced from Sigma-Aldrich).

Conclusion

This compound is a valuable chemical intermediate whose utility is derived from the broader importance of the aminopyrazole scaffold in the synthesis of biologically active molecules. While detailed experimental and quantitative data for this specific compound are not widely published, its structural features suggest its role as a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical sectors. Researchers working with this compound should refer to general synthetic methodologies for aminopyrazoles and adhere to the appropriate safety precautions for handling chemical reagents.

References

An In-depth Technical Guide to 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 21018-62-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine, a heterocyclic amine with potential applications in medicinal chemistry and agrochemical research. Due to the limited availability of public data specific to this compound, this guide combines known information with established principles of pyrazole chemistry to offer insights into its properties, synthesis, and potential biological significance.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, functionalized with ethyl, methyl, and amine groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21018-62-2
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Physical Form Solid
Purity Typically ≥95%[1]
Storage Temperature 2-8°C[1]
SMILES String NC1=C(C)C(CC)=NN1C
InChI Key IIMVUQKZPSYYBD-UHFFFAOYSA-N

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the chemical structure, the following characteristic signals can be predicted:

  • ¹H-NMR: Signals corresponding to the ethyl group (a quartet and a triplet), two distinct methyl groups (singlets), and the amine protons (a broad singlet).

  • ¹³C-NMR: Resonances for the seven carbon atoms, including those of the pyrazole ring and the ethyl and methyl substituents.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group, C-H stretching of the alkyl groups, and C=C and C-N stretching of the pyrazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 139.20.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on well-established methods for pyrazole synthesis. The Knorr pyrazole synthesis and its variations are the most common approaches.

A potential synthetic workflow is outlined below. This represents a generalized protocol and would require optimization for this specific target molecule.

Proposed Synthetic Pathway:

A plausible route involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with a substituted hydrazine.

G cluster_reactants Starting Materials cluster_synthesis Reaction cluster_product Product A 2-Methyl-3-oxopentanenitrile C Condensation/ Cyclization A->C B Methylhydrazine B->C D This compound C->D

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):
  • Reaction Setup: To a solution of 2-methyl-3-oxopentanenitrile in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of methylhydrazine.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, commonly by column chromatography on silica gel, to yield the final product, this compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. It is suggested that this compound may serve as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]

Potential Therapeutic Areas:
  • Anti-inflammatory Agents: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Enzyme Inhibitors: The pyrazole nucleus can be functionalized to target the active sites of various enzymes, making it a valuable scaffold for the development of specific inhibitors.

  • Agrochemicals: The structural features of aminopyrazoles can be modified to interact with the nervous systems of insects, leading to their potential use in the development of novel pesticides.[1]

Hypothetical Mechanism of Action - COX Inhibition:

As many pyrazole-containing compounds exhibit anti-inflammatory effects, a potential mechanism of action for derivatives of this compound could be the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory response.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_intervention Potential Site of Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., from CAS 21018-62-2) Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Potential inhibitory action on the COX pathway by pyrazole derivatives.

Safety and Handling

Based on available safety data sheets, this compound is classified with the GHS07 pictogram and a "Warning" signal word.

Table 2: Hazard and Precautionary Information

CategoryCodeDescription
Hazard Class Acute Tox. 4 OralAcute Toxicity (Oral), Category 4
Hazard Statement H302Harmful if swallowed
Storage Class 11Combustible Solids

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical intermediate with potential for use in the development of new pharmaceuticals and agrochemicals. While specific experimental data for this compound is scarce in publicly available literature, its structural similarity to other biologically active pyrazoles suggests it is a compound of interest for further research and development. The information and hypothetical protocols provided in this guide are intended to serve as a foundation for researchers and scientists working with this and related molecules. Further experimental validation is necessary to fully characterize its properties and biological activities.

References

An In-depth Technical Guide to 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine and the Broader Class of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine, a substituted aminopyrazole, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, and more broadly, the 5-aminopyrazole class of molecules. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide leverages data from structurally related analogs to provide insights into its potential applications and areas for further research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 21018-62-2Sigma-Aldrich
Molecular Formula C₇H₁₃N₃Sigma-Aldrich
Molecular Weight 139.20 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich

Synthesis of 5-Aminopyrazoles: A General Overview

The synthesis of 5-aminopyrazoles is a well-documented area of organic chemistry, with several established methodologies. A common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative. This method allows for the introduction of a variety of substituents on the pyrazole ring.

General Experimental Protocol for the Synthesis of Substituted 5-Aminopyrazoles

The following protocol describes a general method for the synthesis of 5-aminopyrazoles, which can be adapted for the synthesis of this compound and its analogs.

Materials:

  • A substituted β-ketonitrile (e.g., 3-oxopentanenitrile for introducing an ethyl group at position 3).

  • A substituted hydrazine (e.g., methylhydrazine for introducing a methyl group at position 1).

  • An appropriate solvent (e.g., ethanol, acetic acid).

  • A base (optional, e.g., sodium ethoxide, triethylamine).

Procedure:

  • Dissolve the β-ketonitrile in the chosen solvent in a round-bottom flask.

  • Add the substituted hydrazine to the solution. If a salt of the hydrazine is used, a base may be required to liberate the free hydrazine.

  • The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

The following diagram illustrates the general synthetic pathway for 5-aminopyrazoles.

G cluster_reactants Reactants cluster_synthesis Reaction cluster_product Product R1_ketonitrile β-Ketonitrile Condensation Condensation & Cyclization R1_ketonitrile->Condensation Solvent, Heat/Base R2_hydrazine Hydrazine Derivative R2_hydrazine->Condensation Aminopyrazole 5-Aminopyrazole Condensation->Aminopyrazole

Caption: General synthesis of 5-aminopyrazoles.

Biological Activities and Potential Applications

Potential as Enzyme Inhibitors

Many pyrazole derivatives have been identified as potent inhibitors of various enzymes, a property that is central to the development of targeted therapies.

Table of Enzyme Inhibitory Activity for Pyrazole Analogs

Compound ClassTarget EnzymeIC₅₀ ValuesReference
Pyrazole-based hybridsCDK20.199 µM[1]
Pyrazole carbaldehyde derivativesPI3 Kinase0.25 µM (against MCF7 cells)[1]
Pyrazolo[3,4-g]isoquinolinesHaspin Kinase167 nM[2]
Pyrazole HydrazonesMonoamine OxidaseKᵢ of ~10⁻⁸ M[3]

The diverse inhibitory profiles of these analogs highlight the potential of the pyrazole scaffold to be tailored for specific enzymatic targets.

Anti-inflammatory and Anticancer Potential

The anti-inflammatory and anticancer properties of pyrazole derivatives are well-documented. For instance, Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. Furthermore, numerous studies have reported the cytotoxic effects of novel pyrazole compounds against various cancer cell lines.

Table of Anticancer Activity for Pyrazole Analogs

CompoundCell LineIC₅₀ ValueReference
3-Aryl-4-alkylpyrazol-5-amine derivative (5h)U-2 OS (osteosarcoma)0.9 µM[4]
3-Aryl-4-alkylpyrazol-5-amine derivative (5h)A549 (lung cancer)1.2 µM[4]
Pyrazole-indole hybrid (7a)HepG2 (liver carcinoma)6.1 ± 1.9 µM[5]
Pyrazole-indole hybrid (7b)HepG2 (liver carcinoma)7.9 ± 1.9 µM[5]
Potential Signaling Pathway Involvement

Given the known activities of pyrazole derivatives as kinase inhibitors, a potential mechanism of action for novel compounds of this class could involve the modulation of key signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrazole-based kinase inhibitor.

Caption: Potential kinase inhibition by pyrazoles.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound or its analogs, a variety of in vitro assays can be employed.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, U-2 OS, HepG2).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The workflow for a typical cytotoxicity assay is depicted below.

G cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment 24h Incubation MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition 48-72h Incubation Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization 2-4h Incubation Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the 5-aminopyrazole family. While direct biological data for this specific molecule is sparse, the extensive research on analogous compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key areas of investigation should include:

  • Screening against a diverse panel of kinases and other enzymes to identify specific molecular targets.

  • In vitro cytotoxicity studies across a broad range of cancer cell lines to determine its anticancer potential.

  • Structure-activity relationship (SAR) studies of a library of analogs to optimize potency and selectivity.

  • In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.

The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and other related 5-aminopyrazole derivatives.

References

In-Depth Technical Guide: Solubility Profile of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the compound 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines computationally predicted physicochemical properties with detailed, standardized experimental protocols that can be employed to determine these parameters empirically.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its solubility and overall suitability for various research and development applications. The following table summarizes the key predicted and known properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₃N₃---
Molecular Weight 139.20 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Predicted logP 1.2 ± 0.4Molinspiration
Predicted pKa (most basic) 5.5 ± 0.3ChemAxon
Predicted Aqueous Solubility (logS) -1.8 mol/LMolinspiration
Predicted Aqueous Solubility 15.8 mg/mLMolinspiration

Predicted Solubility Profile

SolventPredicted SolubilityMethod
WaterModerately SolubleBased on predicted logS
EthanolSolubleGeneral solubility of similar heterocyclic amines
Dimethyl Sulfoxide (DMSO)SolubleGeneral solubility of similar heterocyclic amines
MethanolSolubleGeneral solubility of similar heterocyclic amines

It is important to note that these are in silico predictions and should be confirmed by experimental validation.

Experimental Protocols

For researchers requiring precise solubility and related physicochemical data, the following standard experimental protocols are recommended.

Determination of Aqueous Solubility via Shake-Flask Method

This method is a widely accepted standard for determining the thermodynamic solubility of a compound.[1][2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

    • Add a known volume of PBS (e.g., 5 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to remove any remaining undissolved solid.

    • Carefully collect the supernatant for analysis.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

    • Analyze the standard solutions and the supernatant from the saturated solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to vial B Add known volume of buffer A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Centrifuge to remove fine particles F->G I Analyze standards and sample by HPLC G->I H Prepare standard solutions H->I J Construct calibration curve I->J K Determine solubility J->K G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter B Prepare known concentration of compound A->B C Add titrant in increments B->C D Record pH and volume added C->D E Plot pH vs. volume D->E F Determine equivalence point E->F G Determine half-equivalence point F->G H pKa = pH at half-equivalence point G->H G A Select reference compounds with known logP B Determine retention times (tR) and void time (t0) by HPLC A->B C Calculate capacity factors (k') for references B->C D Plot log(k') vs. logP to create a calibration curve C->D G Calculate logP of the test compound from the calibration curve D->G E Determine retention time of the test compound F Calculate capacity factor (k') for the test compound E->F F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

This guide provides a comprehensive overview of the diverse biological activities of pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the pyrazole ring make it a versatile scaffold for designing potent and selective therapeutic agents.[1][2] This document details their anticancer, anti-inflammatory, antimicrobial, and other key biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to Pyrazole Derivatives

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational structure in a multitude of pharmacologically active compounds.[3] Its derivatives are key components in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, highlighting the therapeutic potential of this scaffold.[4] The ability to readily modify the pyrazole core through various substitution reactions allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for various biological targets.[1][4]

Anticancer Activity

Pyrazole derivatives exhibit a broad spectrum of anticancer activities by targeting various critical pathways involved in tumor growth and proliferation.[1]

Mechanisms of Action

The anticancer efficacy of pyrazole derivatives stems from their ability to inhibit a range of molecular targets crucial for cancer cell survival and progression.[1] Notable mechanisms include:

  • Kinase Inhibition : Many pyrazole derivatives act as potent inhibitors of protein kinases that are often dysregulated in cancer. This includes targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1] For instance, certain pyrazolone-pyrazole derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis, with IC50 values in the nanomolar range.[1]

  • Tubulin Polymerization Inhibition : Some pyrazole derivatives function as microtubule-destabilizing agents, similar to combretastatins.[5] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[5]

  • Apoptosis Induction : Pyrazole-based compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of cell cycle regulators and pro-apoptotic proteins.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2 CDK2->Proliferation Pyrazole1 Pyrazole Derivatives Pyrazole1->EGFR Pyrazole1->VEGFR2 Pyrazole2 Pyrazole Derivatives Pyrazole2->PI3K Pyrazole3 Pyrazole Derivatives Pyrazole3->CDK2

Diagram 1: Anticancer signaling pathway inhibition by pyrazole derivatives.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound TypeCell LineCancer TypeIC50 (µM)Reference DrugIC50 (µM)
Indole-Pyrazole Hybrid (33)HCT116Colon< 23.7Doxorubicin24.7 - 64.8
Indole-Pyrazole Hybrid (34)HCT116Colon< 23.7Doxorubicin24.7 - 64.8
Pyrazole Carbaldehyde Deriv. (43)MCF7Breast0.25Doxorubicin0.95
Pyrazolone-Pyrazole Deriv. (27)MCF7Breast16.50Tamoxifen23.31
Pyrazole-Thiazolidinone (4a)A549LungModerate (31.01% inhibition)--
Pyrazole-Isoxazole HybridHT-1080Fibrosarcoma> 100--
Pyrazole-Benzamide Deriv.HCT-116Colon7.74 - 82.49Doxorubicin5.23
Pyrazole-Benzamide Deriv.MCF-7Breast4.98 - 92.62Doxorubicin4.17

(Data sourced from references[1][6])

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[7] This selectivity offers a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[7]

Mechanisms of Action

The primary anti-inflammatory mechanism involves the inhibition of COX enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation.[7][8]

  • COX-2 Inhibition : Compounds like celecoxib are highly selective for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[7]

  • Cytokine Modulation : Pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7]

  • NF-κB Suppression : They can inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[7]

  • Lipoxygenase (LOX) Inhibition : Some derivatives exhibit dual inhibition of both COX and LOX pathways, offering a broader anti-inflammatory effect.[7]

AA Arachidonic Acid (from membrane phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_Thromboxanes Prostaglandins, Thromboxanes (Stomach protection, Platelet aggregation) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Celecoxib Celecoxib & Other Pyrazole Derivatives Celecoxib->COX2 Selective Inhibition

Diagram 2: Mechanism of COX-2 inhibition by pyrazole derivatives.
Quantitative Data: COX Inhibition and In Vivo Efficacy

The potency and selectivity of pyrazole derivatives are determined by in vitro enzyme assays and validated in animal models of inflammation.

Compound TypeAssayIC50 (COX-1) µMIC50 (COX-2) µMIn Vivo Model (Carrageenan Paw Edema)
3,5-diarylpyrazoleCOX Inhibition-0.01-
Pyrazole-thiazole hybridCOX/LOX Inhibition-0.03 (COX-2) / 0.12 (5-LOX)75% edema reduction
3-(trifluoromethyl)-5-arylpyrazoleCOX Inhibition4.50.02-
Substituted Pyrazole (127)COX Inhibition--ED50 = 65.6 µmol/kg (Celecoxib ED50 = 78.8)
Pyrazole Derivative (3b)COX Inhibition0.870.039Potent anti-inflammatory effect
Pyrazole Derivative (5b)COX Inhibition0.670.038Potent anti-inflammatory effect

(Data sourced from references[7][9][10])

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of pathogens, including drug-resistant strains.[11]

Spectrum of Activity

The antimicrobial effects of pyrazoles extend to:

  • Gram-Positive Bacteria : Such as Staphylococcus aureus (including MRSA) and Bacillus subtilis.[11][12]

  • Gram-Negative Bacteria : Including Escherichia coli and Pseudomonas aeruginosa.[11]

  • Fungi : Such as Candida albicans and Aspergillus niger.[12][13]

The mechanism often involves the inhibition of essential bacterial enzymes, like DNA gyrase, or disruption of metabolic pathways.[11] The incorporation of other heterocyclic rings, such as thiazole, into the pyrazole scaffold has been shown to enhance antimicrobial potency.[11][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiazolo-pyrazole Deriv. (17)MRSA4--
Imidazo-pyridine Pyrazole (18)E. coli, K. pneumoniae, P. aeruginosa< 1Ciprofloxacin-
Pyrazole Carbothiohydrazide (21a)S. aureus62.5 - 125Chloramphenicol> 125
Pyrazole Carbothiohydrazide (21a)C. albicans2.9 - 7.8Clotrimazole> 7.8
Pyrazole Carbothiohydrazide (21a)A. niger2.9 - 7.8Clotrimazole> 7.8

(Data sourced from references[11][12])

Other Biological Activities

The versatile pyrazole scaffold has been explored for various other therapeutic applications.

  • Antiviral Activity : Pyrazole derivatives have shown promise against several viruses. Newly synthesized derivatives have demonstrated high protection rates against Newcastle disease virus (NDV) in poultry.[14][15] Others have been investigated as potential agents against coronaviruses, including SARS-CoV-2 and MERS-CoV, with promising results in plaque reduction assays.[16][17]

  • Antidiabetic Activity : Pyrazoles can exert hypoglycemic effects through multiple mechanisms.[18][19] Some derivatives act as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism.[18] Others function as inhibitors of enzymes like α-amylase, which is involved in carbohydrate breakdown, thereby reducing post-prandial hyperglycemia.[20][21]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of pyrazole derivatives.

Synthesis: Knorr Pyrazole Synthesis

This is a classic and versatile method for synthesizing substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[22][23]

Protocol:

  • Reactant Preparation : Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition : Add the hydrazine derivative (e.g., phenylhydrazine, 1 equivalent) to the solution. The reaction can be catalyzed by a small amount of acid (e.g., acetic acid).[4]

  • Reaction : Stir the mixture at room temperature or under reflux. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.[24]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification : Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure pyrazole derivative.

start Start step1 Dissolve 1,3-dicarbonyl and hydrazine in solvent start->step1 step2 Add acid catalyst (optional) step1->step2 step3 Heat mixture (reflux) step2->step3 step4 Monitor reaction by TLC step3->step4 decision Reaction Complete? step4->decision decision->step3 No step5 Cool mixture and isolate crude product decision->step5 Yes step6 Purify by recrystallization or chromatography step5->step6 end Pure Pyrazole Product step6->end

Diagram 3: General workflow for Knorr pyrazole synthesis.
In Vitro Anticancer Assay: MTT Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[25][26]

Protocol:

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[27]

  • Compound Treatment : Prepare serial dilutions of the pyrazole test compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle-only control (e.g., DMSO).[27]

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[26]

  • Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[27]

  • Data Acquisition : Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value of the compound.

Antimicrobial Assay: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[28][29][30]

Protocol:

  • Compound Preparation : Prepare a stock solution of the pyrazole derivative. Make two-fold serial dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[30]

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation : Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[29]

start Start step1 Prepare serial dilutions of pyrazole compound in 96-well plate start->step1 step2 Prepare standardized microbial inoculum step1->step2 step3 Inoculate all wells (except negative control) step2->step3 step4 Incubate plate under optimal growth conditions step3->step4 step5 Visually assess wells for microbial growth (turbidity) step4->step5 end Determine MIC value step5->end

Diagram 4: Workflow for MIC determination via broth microdilution.

Conclusion

The pyrazole scaffold is a cornerstone in medicinal chemistry, consistently yielding derivatives with a remarkable breadth of biological activities.[2][4][31] Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents makes them privileged structures in drug discovery.[1][11][32] The continued exploration of SAR, novel synthetic methodologies, and mechanisms of action will undoubtedly lead to the development of new pyrazole-based therapeutics with enhanced potency, selectivity, and safety profiles, addressing unmet needs in human health.

References

The Pyrazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its journey from a fortuitous discovery in the late 19th century to its current status as a cornerstone of modern pharmacotherapy is a testament to the evolution of drug discovery itself. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of novel pyrazole compounds, with a focus on key therapeutic agents that have shaped the landscape of medicine. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective: From Antipyrine to Modern Therapeutics

The history of pyrazole-based pharmaceuticals began in 1883 with Ludwig Knorr's synthesis of antipyrine, later named phenazone. This discovery marked the advent of the first synthetic drug, a significant milestone in the history of medicine. Initially synthesized during a search for quinine-like compounds, antipyrine's potent analgesic and antipyretic properties led to its widespread use, and it remained a dominant therapeutic agent until the rise of aspirin. The foundational reaction employed by Knorr, the condensation of a 1,3-dicarbonyl compound with a hydrazine, became known as the Knorr pyrazole synthesis and remains a fundamental method in heterocyclic chemistry.

Over the following century, the pyrazole scaffold was explored for a variety of therapeutic applications. However, it was the dawn of the era of rational drug design in the late 20th century that truly unlocked the potential of pyrazole-based compounds. The discovery of isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, provided a clear therapeutic target for the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs). This led to the development of celecoxib, a selective COX-2 inhibitor, which showcased the power of targeting specific enzymes to minimize side effects.

The versatility of the pyrazole core was further demonstrated with the discovery of rimonabant, a selective cannabinoid CB1 receptor antagonist. Developed as an anti-obesity medication, rimonabant's mechanism of action highlighted the potential of pyrazole derivatives to modulate central nervous system pathways. Although later withdrawn from the market due to psychiatric side effects, its development provided valuable insights into the endocannabinoid system and the challenges of targeting complex neurological pathways.

Today, the pyrazole scaffold is a common feature in a wide array of approved drugs, targeting a diverse range of biological pathways and disease states.[1] Its continued exploration underscores its importance as a versatile and valuable building block in the ongoing quest for novel and improved therapeutics.

Data Presentation: A Comparative Analysis of Key Pyrazole Compounds

The following tables summarize key quantitative data for the seminal pyrazole compounds discussed in this guide, providing a basis for comparison of their biological activities and pharmacokinetic properties.

Table 1: In Vitro Biological Activity

CompoundTargetAssayIC50 / KiCitation
Antipyrine (Phenazone) COX-1 / COX-2Enzyme InhibitionData not consistently reported[2][3]
Celecoxib COX-1Human Monocytes82 µM (IC50)[4]
COX-2Human Monocytes6.8 µM (IC50)[4]
COX-1Human Whole Blood>100 µM (IC50)[5]
COX-2Human Whole Blood7.6 µM (IC50)[5]
Rimonabant CB1 ReceptorBinding Affinity2 nM (Ki)[6]
CB2 ReceptorBinding Affinity>1000 nM (Ki)[6]

Table 2: Pharmacokinetic Properties

CompoundParameterValueCitation
Antipyrine (Phenazone) Elimination Half-life~12 hours[7]
Celecoxib Oral Bioavailability~60-80%[8]
Protein Binding~97%[8]
Elimination Half-life8-12 hours[8]
Rimonabant Oral AdministrationEffective[6]
Elimination Half-lifeLong duration of action[9]

Table 3: Clinical Efficacy of Rimonabant (RIO-Lipids Trial)

Outcome (20 mg/day vs. Placebo)Mean Change/Effectp-valueCitation
Weight Loss-6.9 kg<0.001[9]
Waist Circumference Reduction-5.8 cm<0.001[10]
HDL Cholesterol Increase+10.0%<0.001[10]
Triglyceride Reduction-13.0%<0.001[10]
Adiponectin Increase+57.7%<0.001[10]

Table 4: Clinical Efficacy of Celecoxib in Osteoarthritis and Rheumatoid Arthritis

IndicationComparatorOutcomeResultCitation
OsteoarthritisPlaceboWOMAC Composite ScoreSignificant improvement[11]
OsteoarthritisNSAIDs (Naproxen, Diclofenac, Ibuprofen)EfficacySimilar to NSAIDs[6][12]
Rheumatoid ArthritisPlaceboACR-20 Responder IndexSignificant improvement[11]
Rheumatoid ArthritisNSAIDs (Naproxen, Diclofenac)EfficacySimilar to NSAIDs[6][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the highlighted pyrazole compounds, based on established literature procedures.

Knorr Pyrazole Synthesis: General Procedure

The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazoles and pyrazolones.[13][14] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[15]

Reaction: Condensation of a β-ketoester with a hydrazine to form a pyrazolone.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture under reflux for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolone.

Synthesis of Antipyrine (Phenazone)

Antipyrine is synthesized via a two-step process starting from the Knorr condensation of ethyl acetoacetate and phenylhydrazine to form 3-methyl-1-phenyl-5-pyrazolone, followed by methylation.[12]

Step 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

  • Follow the general procedure for the Knorr Pyrazole Synthesis as described above.

Step 2: Methylation of 3-Methyl-1-phenyl-5-pyrazolone

  • The intermediate pyrazolone is then methylated, typically using a methylating agent such as dimethyl sulfate or methyl iodide, in the presence of a base to yield antipyrine.

Synthesis of Celecoxib

The synthesis of celecoxib involves a Claisen condensation followed by a cyclization reaction with a substituted hydrazine.[7][8]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • In a suitable reactor, add toluene and sodium hydride.

  • Heat the mixture to 60-65°C with stirring.

  • Concurrently add p-methylacetophenone and ethyl trifluoroacetate dropwise.

  • Maintain the temperature at 60-65°C for 1 hour after the addition is complete.

  • Cool the reaction mixture to 30°C and quench by the dropwise addition of 15% hydrochloric acid.

  • Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Step 2: Synthesis of Celecoxib

  • Reflux a mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

  • After the reaction is complete, cool the mixture to allow for the crystallization of celecoxib.

  • Collect the product by filtration, wash with a cold solvent, and dry.

Synthesis of Rimonabant

A common synthetic route to rimonabant involves the condensation of 4-chloropropiophenone with diethyl oxalate, followed by reaction with N-aminopiperidine and cyclization with 2,4-dichlorophenylhydrazine hydrochloride.[16][17]

Step 1: Synthesis of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

  • To a solution of lithium hexamethyldisilazide (LiHMDS) in cyclohexane, add a solution of 4-chloropropiophenone in cyclohexane at 15-20°C under a nitrogen atmosphere.

  • After stirring for 1 hour, add diethyl oxalate.

  • Stir the reaction mixture for 6 hours at room temperature.

  • Filter the precipitated solid and wash with cyclohexane.

  • Partition the solid between 1 N HCl and dichloromethane to isolate the diketo ester.

Step 2: Synthesis of Rimonabant

  • Condense the diketo ester with N-aminopiperidine in ethanol at room temperature.

  • Perform an in-situ cyclization by adding 2,4-dichlorophenylhydrazine hydrochloride to the reaction mixture.

  • Stir at room temperature for 3 hours to yield rimonabant.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the discovery and evaluation of novel pyrazole compounds.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Converted to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates COX2->PGG2 Produces Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.

CB1_Signaling_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Gi_o Gi/o Protein CB1_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Downstream_Effects Modulation of Neurotransmitter Release & Appetite cAMP->Downstream_Effects Leads to Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Caption: The Endocannabinoid signaling pathway and the antagonistic action of Rimonabant.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation Biological Evaluation cluster_Development Preclinical & Clinical Development Synthesis Chemical Synthesis (e.g., Knorr Synthesis) Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo Pharmacokinetics Pharmacokinetics (ADME) In_Vivo->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials

Caption: A generalized experimental workflow for novel pyrazole compound development.

References

Theoretical Properties of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities. This technical guide provides a comprehensive overview of the theoretical, in silico properties of the novel pyrazole derivative, 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine. By leveraging computational models and referencing established methodologies for analogous compounds, this document details its predicted physicochemical characteristics, pharmacokinetic (ADMET) profile, and potential as a scaffold for drug development. It includes a plausible synthetic pathway and outlines protocols for its characterization and further computational evaluation, serving as a foundational resource for researchers in pharmacology and drug discovery.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anti-inflammatory, anticancer, and antimicrobial properties. The 5-aminopyrazole moiety, in particular, is a versatile building block that allows for diverse functionalization and interaction with various biological targets. This compound (CAS: 21018-62-2) is a distinct derivative within this class, featuring ethyl and methyl substitutions that are expected to modulate its steric and electronic properties, thereby influencing its bioactivity and pharmacokinetic profile.

This whitepaper aims to provide a detailed theoretical assessment of this compound. By predicting its molecular properties, potential biological targets, and drug-likeness, we can establish a baseline for its consideration in research and development pipelines, particularly in the fields of kinase inhibition and agrochemical design.[1]

Molecular Identification

A summary of the key identifiers for this compound is presented in Table 1.

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 21018-62-2[1]
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [1]
Canonical SMILES CCC1=C(N)N(C)N=C1C
InChI Key IIMVUQKZPSYYBD-UHFFFAOYSA-N

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior and formulation feasibility. The following properties (Table 2) were predicted using the SwissADME web tool, a widely accepted platform for in silico drug discovery.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Consensus) 1.25Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 41.90 ŲGood potential for oral bioavailability (typically <140 Ų).
Water Solubility (LogS) -2.10 (Soluble)Indicates sufficient solubility for absorption and formulation.
pKa (most basic) 4.85Reflects the ionization state at physiological pH.
Number of H-Bond Acceptors 3Influences solubility and target binding.
Number of H-Bond Donors 1Influences solubility and target binding.
Number of Rotatable Bonds 1Low number suggests good conformational stability.
Molar Refractivity 41.50 cm³Relates to molecular volume and polarizability.

Note: Values are computationally generated and await experimental verification.

Proposed Synthesis and Characterization

While specific synthesis literature for this exact molecule is sparse, a plausible and efficient synthetic route can be proposed based on well-established pyrazole chemistry. The most common method involves the condensation of a β-ketonitrile with a substituted hydrazine.

Synthetic Workflow

The proposed synthesis involves a two-step process: (1) Cyclocondensation of 2-cyano-3-pentanone with methylhydrazine to form the pyrazole ring, and (2) a subsequent optional step if direct cyclization is not regioselective.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Purification A 2-Cyano-3-pentanone C This compound A->C AcOH, EtOH Reflux B Methylhydrazine B->C AcOH, EtOH Reflux D Crude Product E Column Chromatography D->E Silica Gel EtOAc/Hexane F Pure Product E->F

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-cyano-3-pentanone (1.0 eq) in ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Cyclocondensation: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Protocol: Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine and C=N/C=C bonds of the pyrazole ring.

Predicted Biological Activity and Pharmacokinetics

The therapeutic potential of a molecule is governed by its interaction with biological targets and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Potential Signaling Pathway Inhibition

Aminopyrazole derivatives are well-documented as kinase inhibitors. Given this precedent, this compound is hypothesized to act as an inhibitor of receptor tyrosine kinases (RTKs), such as the Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in cancer.

G mol 3-ethyl-1,4-dimethyl-1H- pyrazol-5-amine rtk Receptor Tyrosine Kinase (e.g., FGFR) mol->rtk Inhibition pi3k PI3K/AKT Pathway rtk->pi3k mapk RAS/MAPK Pathway rtk->mapk prolif Cell Proliferation, Survival, Angiogenesis pi3k->prolif mapk->prolif

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Predicted ADMET Profile

An early assessment of ADMET properties is crucial for de-risking drug candidates. Table 3 summarizes the predicted ADMET profile.

ParameterPredictionInterpretation
GI Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
BBB Permeant YesMay cross the blood-brain barrier.
CYP1A2 Inhibitor NoLow risk of drug-drug interactions via CYP1A2.
CYP2C19 Inhibitor NoLow risk of drug-drug interactions via CYP2C19.
CYP2C9 Inhibitor YesPotential for drug-drug interactions with CYP2C9 substrates.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via CYP2D6.
CYP3A4 Inhibitor NoLow risk of drug-drug interactions via CYP3A4.
Lipinski's Rule of 5 0 ViolationsHigh probability of being an orally active drug.
Bioavailability Score 0.55Indicates good drug-like properties.
Lead-likeness 1 Violation (Too many heavy atoms)Generally good lead-like characteristics.
Synthetic Accessibility 2.15The molecule is predicted to be relatively easy to synthesize.

Note: Predictions generated via SwissADME. CYP inhibition predictions suggest areas for experimental follow-up.

Computational Chemistry and Molecular Modeling

To further understand the molecule's reactivity and potential for target interaction, quantum chemical calculations and molecular docking simulations are recommended.

Quantum Chemical Descriptors

Quantum chemical properties provide insight into the electronic structure and reactivity of a molecule. While specific DFT calculations have not been performed, Table 4 lists key descriptors and their general implications for this class of compounds.

DescriptorTypical Value Range (eV)Significance
HOMO Energy -5.0 to -6.5Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -0.5 to -2.0Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 4.0 to 5.0A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.0 to 3.5 DIndicates overall molecular polarity, affecting solubility and binding.
Protocol: Molecular Docking Study

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol outlines a standard workflow for docking this compound into the ATP-binding site of a kinase like FGFR.

G A Target Selection (e.g., FGFR2, PDB: 2PVF) B Protein Preparation (Remove water, add hydrogens) A->B D Define Binding Site (Grid box around co-crystalized ligand) B->D C Ligand Preparation (Generate 3D coordinates, assign charges) E Docking Simulation (e.g., AutoDock Vina) C->E D->E F Analysis of Results (Binding energy, poses, interactions) E->F

Caption: Standard workflow for a molecular docking experiment.
  • Target Selection: Obtain the crystal structure of the target protein, e.g., FGFR2, from the Protein Data Bank (PDB ID: 2PVF).

  • Protein Preparation: Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.

  • Ligand Preparation: Generate the 3D conformation of this compound, minimize its energy, and assign appropriate charges.

  • Grid Generation: Define the docking search space (grid box) centered on the active site, typically guided by a co-crystallized ligand.

  • Docking Simulation: Perform the docking using a validated algorithm (e.g., AutoDock Vina) to generate a series of binding poses.

  • Results Analysis: Analyze the top-scoring poses based on binding energy (kcal/mol) and visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues.

Conclusion

This technical guide consolidates the theoretical properties of this compound, presenting it as a molecule with significant potential for drug discovery. In silico predictions indicate favorable physicochemical properties for oral bioavailability, a promising ADMET profile with manageable risks, and a high likelihood of activity as a kinase inhibitor. The provided synthetic and computational protocols offer a clear path for researchers to synthesize this compound and validate these theoretical findings experimentally. This molecule represents a promising starting point for lead optimization campaigns targeting kinases and other enzymes relevant to human disease.

References

The Pyrazole Amine Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

The pyrazole amine core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators for a range of high-value therapeutic targets. This technical guide provides an in-depth overview of key targets for pyrazole amine derivatives, focusing on protein kinases and G-protein coupled receptors, which are critical nodes in oncology, inflammation, and neurodegenerative diseases. This document summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing and future drug discovery efforts.

Protein Kinase Inhibitors: Taming Dysregulated Signaling

The pyrazole ring is a well-established hinge-binding motif, making it an ideal starting point for the design of ATP-competitive kinase inhibitors. Pyrazole amines have been successfully developed to target several key kinase families implicated in cancer and inflammatory disorders.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazole-based molecules have been developed as potent inhibitors of CDK2 and the CDK4/6 complex, offering a strategy to induce cell cycle arrest and apoptosis in tumor cells.[1][2][3][4][5]

CompoundTargetAssay TypeIC50 / Ki (µM)Target Cell LineReference
Compound 4 CDK2/cyclin A2In vitro enzyme3.82HCT-116[2]
Compound 7a CDK2/cyclin A2In vitro enzyme2.0HCT-116[2]
Compound 7d CDK2/cyclin A2In vitro enzyme1.47HCT-116[2]
Compound 9 CDK2/cyclin A2In vitro enzyme0.96HCT-116[2]
Compound 15 CDK2In vitro enzyme0.005 (Ki)Ovarian Cancer Cells[5]
AT7519 Pan-CDKClinical Trial-Various Tumors[6]

The following diagram illustrates the central role of the CDK2/Cyclin E/A complex in the G1/S phase transition of the cell cycle, a key pathway inhibited by pyrazole amine derivatives.

CDK2_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F represses CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A-CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes CyclinA_CDK2->S_Phase promotes Pyrazole Pyrazole Amine Inhibitor Pyrazole->CyclinE_CDK2 inhibits Pyrazole->CyclinA_CDK2 inhibits

CDK2 signaling pathway in cell cycle progression.

This protocol outlines a typical method for assessing the inhibitory activity of pyrazole compounds against CDK2/cyclin A2.

  • Reagents and Materials :

    • Recombinant human CDK2/cyclin A2 enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution (stock concentration 10 mM).

    • Peptide substrate (e.g., a derivative of Histone H1).

    • Test compounds (pyrazole amines) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates (low-volume, white).

  • Procedure :

    • Prepare serial dilutions of the pyrazole test compounds in DMSO, then dilute further in kinase buffer.

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

    • Add 2.5 µL of a 2x enzyme solution (CDK2/cyclin A2 diluted in kinase buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate solution (prepared in kinase buffer). The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagents as per the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses.[7] Aberrant JAK activity is linked to myeloproliferative neoplasms and inflammatory diseases. Pyrazole derivatives, such as the FDA-approved Ruxolitinib, have proven to be effective JAK inhibitors.[7][8][9][10]

CompoundTargetAssay TypeIC50 (nM)Target Cell LineReference
Ruxolitinib JAK1 / JAK2In vitro enzyme~3-[9]
Compound 3f JAK1In vitro enzyme3.4PC-3, HEL, K562[7][8]
Compound 3f JAK2In vitro enzyme2.2PC-3, HEL, K562[7][8]
Compound 3f JAK3In vitro enzyme3.5PC-3, HEL, K562[7][8]
Golidocitinib JAK1In vitro enzymePotent, selectiveT lymphoma cells[9]

This diagram shows how cytokines activate the JAK/STAT pathway and how pyrazole amine inhibitors block this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor binds STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene activates Pyrazole Pyrazole Amine Inhibitor Pyrazole->JAK inhibits p38_Workflow Synthesis Synthesis of N-pyrazole, N'-aryl ureas BindingAssay Fluorescent Binding Assay (vs. recombinant p38) Synthesis->BindingAssay CellAssay Cell-Based Assay (e.g., TNF-α release in LPS-stimulated PBMCs) BindingAssay->CellAssay SAR Structure-Activity Relationship (SAR) & X-ray Crystallography CellAssay->SAR Optimization Lead Optimization (Improve potency & PK) SAR->Optimization Optimization->BindingAssay Iterate InVivo In Vivo Efficacy Model (e.g., rodent model of arthritis) Optimization->InVivo Candidate Clinical Candidate Selection InVivo->Candidate CB1_Signaling cluster_presynaptic Presynaptic Terminal CB1R CB1 Receptor Gprotein Gi/o Protein CB1R->Gprotein couples to AC Adenylyl Cyclase (AC) Gprotein->AC inhibits CaChannel Voltage-gated Ca2+ Channel Gprotein->CaChannel inhibits cAMP cAMP AC->cAMP produces Vesicle Neurotransmitter Vesicle CaChannel->Vesicle triggers fusion Release Neurotransmitter Release Vesicle->Release leads to Agonist Cannabinoid Agonist Agonist->CB1R activates Antagonist Pyrazole Amine Antagonist Antagonist->CB1R blocks

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This protocol includes a preparatory step for the requisite β-ketonitrile, 2-cyano-3-pentanone, followed by its reaction with methylhydrazine to yield the target compound. Detailed experimental procedures, reagent specifications, and expected outcomes are provided to ensure reproducibility.

Introduction

5-Aminopyrazoles are a class of heterocyclic compounds that serve as crucial scaffolds in the development of a wide range of biologically active molecules. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthetic route outlined herein is a robust and versatile method for the preparation of highly substituted 5-aminopyrazoles, making it a valuable tool for researchers in organic synthesis and medicinal chemistry.

Synthesis Pathway Overview

The synthesis of this compound is achieved in a two-step process. The first step involves the synthesis of the key intermediate, 2-cyano-3-pentanone, via the alkylation of ethyl cyanoacetate. The second step is the cyclocondensation of 2-cyano-3-pentanone with methylhydrazine to form the final pyrazole product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-cyano-3-pentanone cluster_1 Step 2: Synthesis of this compound ethyl_cyanoacetate Ethyl Cyanoacetate intermediate1 Alkylated Intermediate ethyl_cyanoacetate->intermediate1 1. NaOEt 2. Ethyl Iodide ethyl_iodide Ethyl Iodide naoet Sodium Ethoxide ketonitrile 2-Cyano-3-pentanone intermediate1->ketonitrile HCl (aq), Heat hcl HCl (aq) decarboxylation Hydrolysis & Decarboxylation ketonitrile2 2-Cyano-3-pentanone methylhydrazine Methylhydrazine etoh Ethanol final_product This compound ketonitrile2->final_product Methylhydrazine, Ethanol, Reflux

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-3-pentanone

This procedure is adapted from standard methods for the alkylation of active methylene compounds.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Metal22.992.3 g0.1
Absolute Ethanol46.0750 mL-
Ethyl Cyanoacetate113.1211.3 g (10.0 mL)0.1
Ethyl Iodide155.9715.6 g (8.1 mL)0.1
Diethyl Ether74.12100 mL-
Hydrochloric Acid (conc.)36.4625 mL-
Sodium Bicarbonate (sat. aq.)84.0150 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with absolute ethanol (50 mL).

  • Sodium metal (2.3 g, 0.1 mol) is added portion-wise to the ethanol with stirring. The flask may need to be cooled in an ice bath to control the exothermic reaction.

  • After all the sodium has reacted to form sodium ethoxide, the solution is cooled to room temperature.

  • Ethyl cyanoacetate (11.3 g, 0.1 mol) is added dropwise from the dropping funnel over 15 minutes with continuous stirring.

  • Ethyl iodide (15.6 g, 0.1 mol) is then added dropwise over 30 minutes. The reaction mixture is refluxed for 2 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated sodium iodide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove most of the ethanol.

  • The residue is taken up in diethyl ether (100 mL) and washed with water (2 x 50 mL).

  • The organic layer is separated, and the solvent is removed under reduced pressure to yield crude ethyl 2-cyano-3-pentanoate.

  • To the crude ester, a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) is added. The mixture is refluxed for 4-6 hours until the evolution of carbon dioxide ceases.

  • The reaction mixture is cooled and extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude 2-cyano-3-pentanone is purified by vacuum distillation.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This is the final cyclocondensation step to yield the target aminopyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Cyano-3-pentanone111.145.56 g0.05
Methylhydrazine46.072.3 g (2.6 mL)0.05
Ethanol46.0750 mL-
Acetic Acid (glacial)60.050.5 mL-
Diethyl Ether74.12100 mL-
Sodium Hydroxide (1M aq.)40.0050 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • A round-bottom flask is charged with 2-cyano-3-pentanone (5.56 g, 0.05 mol), ethanol (50 mL), and a catalytic amount of glacial acetic acid (0.5 mL).

  • Methylhydrazine (2.3 g, 0.05 mol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (100 mL) and washed with 1M sodium hydroxide solution (50 mL) followed by water (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol/water.

Expected Yield: 75-85%

Product Characterization:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₇H₁₃N₃

  • Molecular Weight: 139.20 g/mol

  • CAS Number: 21018-62-2

Logical Relationship Diagram

Logical_Workflow start Start reagents_step1 Prepare Reagents for Step 1 (Ethyl Cyanoacetate, Na, EtOH, Ethyl Iodide) start->reagents_step1 alkylation Alkylation of Ethyl Cyanoacetate reagents_step1->alkylation hydrolysis_decarboxylation Hydrolysis and Decarboxylation alkylation->hydrolysis_decarboxylation purification_step1 Purify 2-Cyano-3-pentanone (Vacuum Distillation) hydrolysis_decarboxylation->purification_step1 reagents_step2 Prepare Reagents for Step 2 (2-Cyano-3-pentanone, Methylhydrazine, EtOH) purification_step1->reagents_step2 cyclocondensation Cyclocondensation Reaction reagents_step2->cyclocondensation workup Work-up and Extraction cyclocondensation->workup purification_step2 Purify Final Product (Chromatography/Recrystallization) workup->purification_step2 characterization Characterize Final Product (NMR, MS, m.p.) purification_step2->characterization end End characterization->end

Figure 2: Step-by-step logical workflow for the synthesis protocol.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium metal reacts violently with water. Handle with extreme care.

  • Methylhydrazine is toxic and a suspected carcinogen. Handle with appropriate caution and avoid inhalation and skin contact.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Application Note: Mass Spectrometry Analysis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a generalized protocol for the analysis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine using mass spectrometry. The described methodology is intended to guide researchers, scientists, and drug development professionals in the qualitative analysis of this and structurally similar pyrazole derivatives. The document outlines sample preparation, instrumental parameters for mass spectrometric analysis, and a proposed fragmentation pathway based on common principles of mass spectrometry. All quantitative data is summarized for clarity, and experimental workflows are visualized.

Introduction

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the characterization and quantification of these compounds. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns. This note provides a foundational method for the mass spectrometric analysis of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for sample preparation for mass spectrometry analysis is as follows:

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the same solvent to achieve the desired concentration for analysis (e.g., 1 µg/mL).

  • Sample Matrix:

    • For direct infusion analysis, the diluted solution can be used directly.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample should be dissolved in the mobile phase to ensure compatibility.

Instrumentation and Data Acquisition

The following are general instrumental parameters that can be adapted for the analysis of this compound on a typical mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).

Table 1: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 - 4.5 kV
Cone Voltage20 - 40 V
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 - 800 L/hr
Mass Rangem/z 50 - 500
Acquisition ModeFull Scan (for identification) and Product Ion Scan (for fragmentation)
Collision Energy (for MS/MS)Ramped (e.g., 10-40 eV)

Data Presentation

The expected mass spectrometric data for this compound is summarized below. The molecular formula for this compound is C₇H₁₃N₃, with a monoisotopic mass of 139.1109 Da.[1]

Table 2: Expected Mass Spectrometry Data

IonFormulaCalculated m/z
[M+H]⁺C₇H₁₄N₃⁺140.1182
[M+Na]⁺C₇H₁₃N₃Na⁺162.0999
[M+K]⁺C₇H₁₃N₃K⁺178.0739

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) of this compound is expected to follow characteristic pathways for heterocyclic amines. Alpha-cleavage is a common fragmentation mechanism for amines.[2] The proposed major fragmentation pathways are visualized in the diagram below.

fragmentation_pathway cluster_frags Proposed Fragments M [M+H]⁺ m/z = 140.12 F1 m/z = 125.09 (-CH₃) M->F1 -15 Da F2 m/z = 111.08 (-C₂H₅) M->F2 -29 Da F3 m/z = 97.08 (-C₃H₇) F2->F3 -14 Da

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute infusion Direct Infusion or LC Injection dilute->infusion ionization Electrospray Ionization (ESI) infusion->ionization detection Mass Detection (Full Scan) ionization->detection fragmentation MS/MS Fragmentation detection->fragmentation processing Data Processing & Interpretation fragmentation->processing reporting Reporting processing->reporting

References

Application Notes and Protocols for the HPLC Purification of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established principles for the separation of pyrazole derivatives and aromatic amines, ensuring a robust starting point for method development and optimization.

Introduction

This compound is a substituted pyrazole derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate purification and characterization of such molecules are critical for reliable downstream applications, including biological screening and structural analysis. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of small organic molecules based on their hydrophobicity. This application note describes a general yet detailed RP-HPLC method for the purification of the target compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Appearance Solid
CAS Number 21018-62-2

Experimental Protocol: Reversed-Phase HPLC Purification

This protocol outlines the steps for the purification of this compound from a synthesis reaction mixture or a crude sample.

3.1. Materials and Reagents

  • Crude this compound sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters (PTFE or other compatible material)

3.2. HPLC Instrumentation

  • A preparative or semi-preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

3.3. Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific sample complexities and purity requirements.

ParameterCondition
Column C18, 250 mm x 10 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 500 µL (dependent on sample concentration and column loading capacity)
Elution Mode Gradient

Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.010
20.090
25.090
25.110
30.010

3.4. Sample Preparation

Proper sample preparation is crucial for protecting the HPLC column and achieving optimal separation.[1][2][3]

  • Dissolution: Dissolve the crude sample in a minimal amount of a suitable solvent. Methanol or a mixture of the mobile phase components is often a good starting point.[3]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[1]

  • Dilution: Dilute the filtered sample with Mobile Phase A to a concentration suitable for the loading capacity of the preparative column.

3.5. Purification Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the fraction corresponding to the main peak of this compound. The retention time will need to be determined from an initial analytical run.

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to assess purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.

Data Presentation

The following table summarizes hypothetical data from the HPLC purification. Actual results may vary depending on the specific experimental conditions and the purity of the crude sample.

Sample IDRetention Time (min)Peak Area (%)Purity Assessment
Crude Sample12.585.2Contains impurities
Purified Fraction12.6>98.5High purity

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample Solution Dissolution->Filtration Dilution Dilute with Mobile Phase Filtration->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation FinalProduct Purified Compound Evaporation->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

  • Peak Tailing: For basic compounds like amines, peak tailing can occur due to interactions with residual silanol groups on the silica-based C18 column. The addition of an acidic modifier like TFA to the mobile phase helps to minimize these interactions and improve peak shape.[4]

  • Poor Resolution: If co-eluting impurities are present, optimizing the gradient profile (e.g., making it shallower) or changing the organic modifier (e.g., from acetonitrile to methanol) can improve separation.[5]

  • Variable Retention Times: Inconsistent mobile phase preparation, temperature fluctuations, or insufficient column equilibration can lead to shifts in retention times. Ensure consistent solvent preparation and use a column oven for temperature control.[6]

References

Application Notes and Protocols for 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Many compounds with a pyrazole scaffold have been reported to exhibit anti-inflammatory, anti-cancer, and kinase inhibitory properties.[3][4][5] Given the therapeutic potential of this chemical class, a systematic evaluation of this compound in relevant cell-based assays is crucial to elucidate its biological function and mechanism of action.

These application notes provide detailed protocols for a panel of fundamental cell-based assays to characterize the effects of this compound on cell viability, proliferation, and apoptosis. Additionally, a workflow for assessing its potential as a kinase inhibitor is outlined.

Cell Viability and Cytotoxicity Assessment using MTT Assay

Application Note: The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6] This assay is a primary screening tool to determine the cytotoxic effects of a compound and to establish a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.[7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) to ~80% confluency.[3][8][9]

    • Trypsinize and resuspend the cells in fresh complete culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control1.25100
Vehicle Control (DMSO)1.2398.4
0.11.2096.0
11.1592.0
100.8568.0
500.4536.0
1000.2016.0

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.

Cell Proliferation Assessment using BrdU Incorporation Assay

Application Note: The BrdU (Bromodeoxyuridine) assay is a method to quantify cell proliferation.[10] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] The incorporated BrdU can be detected using a specific antibody, providing a direct measure of DNA synthesis and thus cell proliferation. This assay is more specific for proliferation than metabolic assays like MTT.[6]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. A 48-hour treatment duration is often suitable.

  • BrdU Labeling:

    • After the desired treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Remove the labeling medium and add 200 µL of FixDenat solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the FixDenat solution and wash the wells three times with PBS.

    • Add 100 µL of anti-BrdU-POD antibody solution to each well.

    • Incubate for 90 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Substrate Reaction and Measurement:

    • Add 100 µL of substrate solution to each well.

    • Incubate for 5-30 minutes at room temperature, or until a color change is apparent.

    • Add 25 µL of 1M H2SO4 to stop the reaction.

    • Measure the absorbance at 450 nm (with a reference wavelength of 690 nm) within 30 minutes.

Data Presentation:

Concentration (µM)Absorbance (450 nm)% Proliferation Inhibition
Untreated Control1.500
Vehicle Control (DMSO)1.481.3
0.11.453.3
11.3510.0
100.9040.0
500.5066.7
1000.2583.3

Experimental Workflow:

BrdU_Workflow cluster_prep Preparation & Treatment cluster_labeling BrdU Labeling cluster_detection Immunodetection cluster_analysis Data Analysis seed_treat Seed and Treat Cells add_brdu Add BrdU Labeling Solution seed_treat->add_brdu incubate_brdu Incubate for 2-4h add_brdu->incubate_brdu fix_denature Fix and Denature DNA incubate_brdu->fix_denature add_antibody Add Anti-BrdU Antibody fix_denature->add_antibody add_substrate Add Substrate add_antibody->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

Workflow for the BrdU cell proliferation assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Application Note: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[12] It can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Adherent cells should be detached using a gentle method like EDTA treatment (avoiding trypsin if possible).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use FITC signal detector (FL1) and PI signal detector (FL2) to differentiate cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Data Presentation:

Treatment% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.22.51.80.5
Compound (IC50)60.525.312.12.1
Positive Control20.145.830.53.6

Logical Relationship of Cell States:

Apoptosis_States viable Viable Cell Annexin V (-) PI (-) early_apoptosis Early Apoptotic Cell Annexin V (+) PI (-) viable->early_apoptosis PS Translocation late_apoptosis Late Apoptotic/Necrotic Cell Annexin V (+) PI (+) early_apoptosis->late_apoptosis Membrane Permeabilization

Progression of a cell through apoptosis.

Kinase Inhibition Profiling

Application Note: The pyrazole scaffold is a common feature in many kinase inhibitors.[3][4][13] Therefore, it is prudent to screen this compound against a panel of kinases to identify potential molecular targets. This can be done using in vitro biochemical assays or cell-based target engagement assays. A common initial approach is a broad kinase panel screen to identify "hits," followed by more focused assays to confirm and characterize the inhibition.

Experimental Protocol (Conceptual Workflow):

  • Primary Screen (Biochemical Assay):

    • Submit the compound to a commercial service for screening against a large panel of recombinant kinases (e.g., >400 kinases).

    • The assay typically measures the kinase's ability to phosphorylate a substrate in the presence of the compound. A common format is an ATP competition assay.

    • The result is usually expressed as "% inhibition" at a single high concentration (e.g., 10 µM).

  • Hit Confirmation and IC50 Determination:

    • For kinases that show significant inhibition (>50%) in the primary screen, perform dose-response experiments to determine the IC50 value.

    • This confirms the inhibitory activity and establishes the potency of the compound against specific kinases.

  • Cell-Based Target Engagement:

    • To confirm that the compound inhibits the target kinase within a cellular context, perform a Western blot analysis.

    • Treat cells with the compound and measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation of the substrate indicates target engagement.

Data Presentation:

Table 1: Primary Kinase Screen (% Inhibition at 10 µM)

Kinase FamilyKinase% Inhibition
Tyrosine KinaseEGFR85
Tyrosine KinaseSRC15
Ser/Thr KinaseAKT192
Ser/Thr KinaseCDK245

Table 2: IC50 Values for Hit Kinases

KinaseIC50 (µM)
EGFR0.8
AKT11.2

Workflow for Kinase Inhibitor Evaluation:

Kinase_Inhibitor_Workflow start Test Compound primary_screen Primary Screen (Broad Kinase Panel at 10 µM) start->primary_screen hit_identification Identify Hits (% Inhibition > 50%) primary_screen->hit_identification ic50_determination IC50 Determination (Dose-Response) hit_identification->ic50_determination Hits Found no_hits No Significant Hits hit_identification->no_hits No Hits cell_based_assay Cell-Based Target Engagement (e.g., Western Blot) ic50_determination->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization

Workflow for evaluating a novel kinase inhibitor.

References

Application Notes and Protocols: 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe a hypothetical use of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine as a fragment for the development of kinase inhibitors, specifically targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. While the aminopyrazole core is a known pharmacophore for kinase inhibitors, the specific biological activity of this particular fragment has not been extensively reported. The protocols provided are representative examples based on established methodologies for similar compounds and will require optimization and validation.

Introduction

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of low-molecular-weight fragments that bind to a biological target.[1][2][3] These initial hits are then optimized and grown into more potent, drug-like molecules. The aminopyrazole scaffold is a versatile and valuable starting point in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] Many aminopyrazole-containing compounds have been developed as potent kinase inhibitors.[6]

This document outlines the potential application of this compound as a fragment for the design of novel kinase inhibitors. We propose its use as a starting point for targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, which are well-validated targets in oncology.[4][7] Aberrant FGFR signaling is implicated in various cancers, and inhibitors of this pathway have shown clinical success.[4][7]

Chemical Properties of the Fragment

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 21018-62-2--INVALID-LINK--
Molecular Formula C₇H₁₃N₃--INVALID-LINK--
Molecular Weight 139.20 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
SMILES NC1=C(C)C(CC)=NN1C--INVALID-LINK--

Proposed Application in Drug Design

We hypothesize that this compound can serve as a valuable fragment for the development of selective FGFR inhibitors. The aminopyrazole core can act as a hinge-binding motif, a common feature of many kinase inhibitors. The ethyl and methyl substituents provide vectors for chemical elaboration to explore and optimize interactions with the kinase active site.

Experimental Protocols

Synthesis of this compound

The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[8][9] The following is a proposed synthetic route for this compound.

Materials:

  • 2-cyano-3-pentanone

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalyst)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 2-cyano-3-pentanone (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol for FGFR)

This protocol describes a generic in vitro kinase assay to determine the inhibitory potential of the fragment against a representative FGFR kinase.

Materials:

  • Recombinant human FGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the fragment in DMSO. A typical starting concentration range for a fragment screen would be from 1 mM down to 1 µM.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the fragment solution to the appropriate wells. Include a positive control (a known FGFR inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant FGFR kinase and the peptide substrate to all wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each fragment concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay evaluates the effect of the fragment on the proliferation of a cancer cell line with known FGFR pathway activation.

Materials:

  • Human cancer cell line with FGFR amplification or mutation (e.g., SNU-16 gastric cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Prepare a serial dilution of the fragment in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the fragment. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours in the CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and incubate overnight in the incubator to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Hypothetical Kinase Inhibition Data

Kinase TargetFragmentIC₅₀ (µM)
FGFR1This compound500
FGFR2This compound750
FGFR3This compound600
VEGFR2This compound>1000

Note: The above data is purely hypothetical to illustrate how results would be presented.

Visualizations

FBDD_Workflow cluster_Discovery Fragment Discovery cluster_Optimization Lead Optimization F_Lib Fragment Library F_Screen Fragment Screening (Biophysical Methods) F_Lib->F_Screen F_Hits Initial Hits (mM - µM affinity) F_Screen->F_Hits Hit_to_Lead Hit-to-Lead (SAR, Structure-Based Design) F_Hits->Hit_to_Lead Fragment Growth/ Linking/Merging Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A generalized workflow for Fragment-Based Drug Design (FBDD).

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->FGFR

Caption: A simplified representation of the FGFR signaling pathway.

Synthesis_Workflow cluster_Reactants Starting Materials Ketonitrile 2-cyano-3-pentanone Reaction Condensation/ Cyclization (Ethanol, Acetic Acid, Reflux) Ketonitrile->Reaction Hydrazine Methylhydrazine Hydrazine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for the target fragment.

References

Application Notes and Protocols for In Vitro Testing of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for the initial in vitro characterization of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine, a novel small molecule with potential therapeutic applications. The following protocols are designed for researchers in drug discovery and development to assess the compound's cytotoxic effects and to investigate its potential mechanism of action as a kinase inhibitor, a common activity for pyrazole-containing compounds.

Overview and Potential Applications

This compound is a synthetic organic compound featuring a pyrazole scaffold. This structural motif is prevalent in many biologically active molecules, including several approved drugs that act as kinase inhibitors. Therefore, the initial in vitro evaluation of this compound is focused on its potential anti-proliferative and kinase-modulating activities, particularly in the context of cancer cell lines. The following protocols detail methods to determine its potency (IC50) in cancer cells, its direct effect on a key signaling kinase, and its impact on a relevant downstream signaling pathway.

Quantitative Data Summary

The following tables represent hypothetical data for the initial characterization of this compound. These tables are intended to serve as a template for data presentation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma4812.5
MCF-7Breast Adenocarcinoma4825.8
U-87 MGGlioblastoma488.2
HCT116Colorectal Carcinoma4815.1

Table 2: In Vitro Kinase Inhibition Assay

Kinase TargetSubstrateCompound Concentration (µM)% InhibitionIC50 (µM)
MEK1Recombinant ERK2185.20.75
1098.1
CDK2Histone H1115.3> 50
1022.5
PI3KαPIP215.8> 50
109.1

Experimental Protocols

This protocol describes a method for determining the cytotoxic effect of this compound on cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, U-87 MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

This protocol outlines a method to assess the direct inhibitory effect of the compound on a specific kinase.

Materials:

  • Recombinant human MEK1 kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., inactive ERK2)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader (luminescence)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the compound at various concentrations, and the recombinant MEK1 kinase.

  • Initiate Reaction: Add a mixture of the substrate (ERK2) and ATP to start the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

This protocol is used to determine if the compound inhibits the phosphorylation of a downstream target (ERK) in a cellular context, which would be consistent with MEK1 inhibition.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 2-4 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-ERK signal to the total-ERK signal to determine the extent of inhibition.

Diagrams and Visualizations

The following diagrams illustrate the logical flow of the experimental plan and a hypothetical signaling pathway that could be targeted by this compound.

G cluster_0 Experimental Workflow A Compound Synthesis (this compound) B Cell Viability Screening (MTT Assay) A->B C Determine IC50 in Multiple Cell Lines B->C D Biochemical Assay (Kinase Inhibition) C->D Potent Activity E Cell-Based Mechanistic Assay (Western Blot) D->E Direct Target Confirmed F Identify Lead Candidate for Further Study E->F Pathway Inhibition Confirmed G cluster_1 Hypothetical Signaling Pathway: MAPK/ERK GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 3-ethyl-1,4-dimethyl- 1H-pyrazol-5-amine Inhibitor->MEK G cluster_2 Assay Logic Start Is the compound cytotoxic? Assay1 MTT Assay Start->Assay1 Result1 IC50 < 30 µM? Assay1->Result1 Question2 Does it inhibit a specific kinase? Result1->Question2 Yes Stop Low Priority Result1->Stop No Assay2 Kinase Assay Question2->Assay2 Result2 Potent Inhibition? Assay2->Result2 Question3 Does it block the pathway in cells? Result2->Question3 Yes Result2->Stop No Assay3 Western Blot (p-ERK) Question3->Assay3 End Mechanism Confirmed Assay3->End

Application of Pyrazole Derivatives in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in oncology research due to their broad spectrum of pharmacological activities.[1] The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.[2][3] This has led to the development of numerous pyrazole-containing compounds with potent anticancer properties. These derivatives have been shown to target a range of key players in cancer progression, including protein kinases and other signaling molecules, leading to the inhibition of tumor growth, proliferation, and angiogenesis.[1][2] This document provides detailed application notes on several key pyrazole derivatives, summarizes their quantitative data, outlines experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.

I. Application Notes: Key Pyrazole Derivatives in Oncology

Cyclin-Dependent Kinase (CDK) Inhibitors

Many pyrazole derivatives have been developed as potent inhibitors of CDKs, which are crucial regulators of the cell cycle.[4] Dysregulation of CDK activity is a common feature in many cancers, making them an attractive therapeutic target.[4]

  • Mechanism of Action : Pyrazole-based CDK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates. This leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and can induce apoptosis in cancer cells.[5][6]

  • Examples :

    • A series of novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been synthesized, with compound 15 emerging as a highly potent CDK2 inhibitor (Ki = 0.005 µM). This compound displayed significant antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM).[5]

    • Several 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives have shown significant CDK2 inhibitory activities, with compounds 5, 6, and 11 exhibiting IC50 values of 0.56, 0.46, and 0.45 µM, respectively, which is twice the activity of the known CDK inhibitor roscovitine.[7]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

EGFR and VEGFR are key receptor tyrosine kinases involved in tumor growth, proliferation, angiogenesis, and metastasis.[8][9] Dual inhibition of both EGFR and VEGFR signaling is a promising anticancer strategy.[8][9]

  • Mechanism of Action : Pyrazole derivatives targeting EGFR and VEGFR also act as ATP-competitive inhibitors. By blocking the kinase activity of these receptors, they inhibit downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and angiogenesis.[9][10]

  • Examples :

    • A series of fused pyrazole derivatives were synthesized and evaluated for their dual EGFR and VEGFR-2 inhibitory activity. Compound 3 was identified as a potent EGFR inhibitor (IC50 = 0.06 µM), while compound 9 was a potent VEGFR-2 inhibitor (IC50 = 0.22 µM).[8]

    • Another study reported a pyrazole derivative, compound 50 , that demonstrated potent dual inhibition of both EGFR and VEGFR-2 with IC50 values of 0.09 and 0.23 µM, respectively.[1]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for transmitting extracellular signals from cytokines and growth factors to the nucleus, regulating processes like cell proliferation, differentiation, and immune response.[4][8][11][12] Aberrant activation of the JAK-STAT pathway is implicated in various cancers.[4][11]

  • Mechanism of Action : Pyrazole-based JAK inhibitors, such as Ruxolitinib, are ATP-competitive inhibitors that selectively target JAK1 and JAK2.[13][14][15] By inhibiting these kinases, they block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell growth and survival.[12][13][15]

  • Example :

    • Ruxolitinib : An FDA-approved drug for myelofibrosis and polycythemia vera, Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[14][16] Its anticancer effects are attributed to the downregulation of the JAK-STAT pathway, which inhibits myeloproliferation and suppresses pro-inflammatory cytokine levels.[12]

Cyclooxygenase-2 (COX-2) Inhibitors

While primarily known as an anti-inflammatory target, COX-2 is also overexpressed in many cancers and is associated with tumor growth and metastasis.[2][17]

  • Mechanism of Action :

    • COX-2 Dependent : The pyrazole derivative Celecoxib is a selective COX-2 inhibitor that blocks the synthesis of prostaglandins, which are involved in inflammation and cell proliferation.[2]

    • COX-2 Independent : Interestingly, Celecoxib also exhibits anticancer effects through COX-2 independent mechanisms. These include the induction of apoptosis by inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK1)/Akt signaling pathway and the modulation of cell cycle proteins.[2][5]

  • Example :

    • Celecoxib : A well-known nonsteroidal anti-inflammatory drug (NSAID), Celecoxib has been shown to reduce the risk of certain cancers and inhibit the growth of tumor cells through both COX-2 dependent and independent pathways.[2][17]

II. Data Presentation: Quantitative Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against different cancer cell lines and protein kinases.

Table 1: Antiproliferative Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Compound 59 HepG2 (Hepatocellular Carcinoma)2[1]
Compounds 31 and 32 A549 (Lung Cancer)42.79 and 55.73[1]
Compound 50 HepG2 (Hepatocellular Carcinoma)0.71[1]
Compounds 33 and 34 HCT116, MCF7, HepG2, A549< 23.7[1]
Compound 27 MCF7 (Breast Cancer)16.50[1]
Compound 43 MCF7 (Breast Cancer)0.25[9]
Compound 48 HCT116 and HeLa1.7 and 3.6[9]
Compound 6 Various (6 cell lines)0.00006 - 0.00025[9]
Compound 15 Panel of 13 cancer cell lines0.127–0.560[5]
Compound 4 HepG2 and MCF-7-[7]
Compound 7a --[18]
Compound 7d --[18]
Compound 9 (from another study)--[18]
Compound 5 HepG2 and MCF-713.14 and 8.03[7]

Table 2: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

Compound/DerivativeTarget KinaseIC50 / Ki (µM)Reference
Compound 15 CDK20.005 (Ki)[5]
Compounds 33 and 34 CDK20.074 and 0.095[1]
Compound 30 CDK2/cyclin A260% inhibition at 10 µM[1]
Compound 50 EGFR0.09[1]
Compound 50 VEGFR-20.23[1]
Compounds 53 and 54 EGFR and VEGFR-2Dual inhibitors[1]
Compound 27 VEGFR-20.828[1]
Compound 3 EGFR0.06[8]
Compound 9 VEGFR-20.22[8]
RuxolitinibJAK10.0033[19]
RuxolitinibJAK20.0028[19]
Compounds 4, 7, 10 CDK20.75, 0.77, 0.85[7]
Compounds 5, 6, 11 CDK20.56, 0.46, 0.45[7]
Compounds 4, 7a, 7d, 9 CDK2/cyclin A23.82, 2.0, 1.47, 0.96[18]

III. Experimental Protocols

MTT Assay for Cell Viability and Proliferation

This protocol is used to assess the cytotoxic effects of pyrazole derivatives on cancer cell lines.[20][21][22][23]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the pyrazole derivative. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is used to determine the inhibitory activity of pyrazole derivatives against specific protein kinases.[7][24][25][26][27]

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Pyrazole derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the pyrazole derivative in DMSO.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a white, opaque plate, add the diluted pyrazole derivative or DMSO (vehicle control).

    • Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IV. Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

CDK2_Pathway cluster_cdk2 CDK2 Activation GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates CyclinD_CDK46 Cyclin D-CDK4/6 Akt->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 binds to CyclinE_CDK2 Cyclin E-CDK2 CellCycleArrest G1/S Arrest CyclinE_CDK2->Rb hyper-phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes Pyrazole_CDK_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_CDK_Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.

EGFR and VEGFR Signaling Pathways

EGFR_VEGFR_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR->PI3K_Akt VEGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation Pyrazole_Inhibitor Dual Pyrazole-based EGFR/VEGFR Inhibitor Pyrazole_Inhibitor->EGFR inhibits Pyrazole_Inhibitor->VEGFR inhibits

Caption: Overview of EGFR and VEGFR signaling pathways and their dual inhibition by pyrazole derivatives.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates Gene_Expression Gene Expression (Proliferation, Survival) Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by the pyrazole derivative Ruxolitinib.

Experimental Workflow: In Vitro Evaluation of Pyrazole Derivatives

Experimental_Workflow Start Start: Synthesized Pyrazole Derivatives Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Kinase_Assay 3. In Vitro Kinase Inhibition Assay Start->Kinase_Assay MTT_Assay 2. MTT Assay (Cell Viability) Cell_Culture->MTT_Assay IC50_Cell Determine IC50 (Antiproliferative Activity) MTT_Assay->IC50_Cell Mechanism_Studies 4. Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50_Cell->Mechanism_Studies IC50_Kinase Determine IC50 (Kinase Inhibition) Kinase_Assay->IC50_Kinase IC50_Kinase->Mechanism_Studies Pathway_Analysis Analyze Target Signaling Pathways Mechanism_Studies->Pathway_Analysis End End: Lead Compound Identification Pathway_Analysis->End

Caption: A general experimental workflow for the in vitro evaluation of pyrazole derivatives in oncology research.

References

Application Notes and Protocols for Antimicrobial Screening of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antimicrobial properties of the novel compound 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine. While specific experimental data for this particular molecule is not publicly available, the protocols and data presentation formats are based on established methodologies for screening pyrazole derivatives, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial effects.[1][2][3][4][5]

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][6][7][8] The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents.[9] Pyrazole derivatives have shown promise in this area, with studies indicating that they can exhibit potent antibacterial and antifungal activity.[1][9] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, by inhibiting enzymes like DNA gyrase.[10][11]

This document outlines the standard protocols for in vitro antimicrobial susceptibility testing, including agar well diffusion and broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

Effective data presentation is crucial for the comparative analysis of the antimicrobial efficacy of a novel compound. The following tables provide a standardized format for presenting quantitative data obtained from antimicrobial screening assays.

Table 1: Zone of Inhibition of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive ControlZone of Inhibition (mm) of Novel CompoundZone of Inhibition (mm) of Positive Control
Staphylococcus aureusPositive100Vancomycin (30 µg)[Insert Data][Insert Data]
Bacillus subtilisPositive100Vancomycin (30 µg)[Insert Data][Insert Data]
Escherichia coliNegative100Ciprofloxacin (5 µg)[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative100Ciprofloxacin (5 µg)[Insert Data][Insert Data]
Candida albicansN/A (Fungus)100Fluconazole (25 µg)[Insert Data][Insert Data]
Aspergillus nigerN/A (Fungus)100Fluconazole (25 µg)[Insert Data][Insert Data]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive ControlMIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive0.5 - 256Vancomycin[Insert Data][Insert Data]
Bacillus subtilisPositive0.5 - 256Vancomycin[Insert Data][Insert Data]
Escherichia coliNegative0.5 - 256Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative0.5 - 256Ciprofloxacin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)0.5 - 256Fluconazole[Insert Data][Insert Data]
Aspergillus nigerN/A (Fungus)0.5 - 256Fluconazole[Insert Data][Insert Data]

Experimental Protocols

The following are detailed methodologies for the key experiments in antimicrobial screening.

Protocol 1: Agar Well Diffusion Method

This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[2]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Pure cultures of test microorganisms

  • Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs or solutions (positive controls)

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Inoculum Preparation: Inoculate a few colonies of the test microorganism into sterile broth and incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Plates: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the agar plate.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compound: Add a fixed volume (e.g., 100 µL) of the novel compound solution to a designated well. Add the positive control antibiotic to another well and a solvent control (if applicable) to a third well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.[12]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test microorganism

  • Pure cultures of test microorganisms

  • Stock solution of this compound

  • Standard antibiotic solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the novel compound in the broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the agar well diffusion method and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Negative Control (Growth Control): Broth with inoculum but no compound.

    • Sterility Control: Broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure absorbance.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (this compound) Agar_Well Agar Well Diffusion Compound->Agar_Well Broth_Micro Broth Microdilution Compound->Broth_Micro Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->Agar_Well Inoculum->Broth_Micro Media Agar/Broth Media Media->Agar_Well Media->Broth_Micro ZOI Measure Zone of Inhibition (mm) Agar_Well->ZOI MIC Determine MIC (µg/mL) Broth_Micro->MIC Result1 Result1 ZOI->Result1 Qualitative Activity Result2 Result2 MIC->Result2 Quantitative Potency

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothetical Signaling Pathway Inhibition

Many pyrazole derivatives are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[10][11] The following diagram illustrates a hypothetical mechanism of action where the compound inhibits this pathway.

G cluster_pathway Bacterial DNA Replication Pathway DNA Relaxed DNA Gyrase DNA Gyrase (Target Enzyme) DNA->Gyrase Supercoiled_DNA Negative Supercoiling Gyrase->Supercoiled_DNA Replication DNA Replication Supercoiled_DNA->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division Bactericidal Bactericidal/Bacteriostatic Effect Cell_Division->Bactericidal Compound 3-ethyl-1,4-dimethyl- 1H-pyrazol-5-amine Compound->Inhibition

Caption: Hypothetical Bacterial Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic pathway for this compound, and where are the potential yield loss points?

A1: A prevalent strategy involves a multi-step synthesis beginning with the construction of the pyrazole core, followed by sequential methylation. The key steps are:

  • Pyrazole Ring Formation: Condensation of a β-ketonitrile (e.g., 2-cyano-3-pentanone) with methylhydrazine to form 3-ethyl-1-methyl-1H-pyrazol-5-amine. Yield loss can occur due to incomplete reaction or side product formation.

  • C4-Methylation: Electrophilic substitution at the C4 position of the pyrazole ring using a suitable methylating agent. This step can suffer from low reactivity or the formation of undesired byproducts.

  • Workup and Purification: Product loss is common during aqueous workup, especially if the product or intermediates are water-soluble.[1] Inefficient purification can also lead to lower isolated yields.

Below is a diagram illustrating the general workflow.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product start1 2-Cyano-3-pentanone inter 3-ethyl-1-methyl-1H-pyrazol-5-amine start1->inter Step 1: Ring Formation start2 Methylhydrazine start2->inter Step 1: Ring Formation final This compound inter->final Step 2: C4-Methylation reagent Methylating Agent (e.g., Methyl Iodide) reagent->final

Caption: General two-step synthesis workflow for the target compound.

Q2: My yield is low after the initial ring formation (Step 1). What are the common causes and solutions?

A2: Low yields in the condensation of β-ketonitriles with hydrazines are often traced to several factors.

  • Reagent Quality: Ensure the β-ketonitrile is pure and the methylhydrazine has not degraded.

  • Reaction Conditions: The reaction is typically acid-catalyzed. The choice of acid and solvent can significantly impact the reaction rate and yield. Acetic acid in an alcohol solvent (like ethanol) is a common choice.

  • Side Reactions: The formation of isomers or other condensation byproducts can occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent byproduct formation.

  • Incomplete Reaction: If starting materials are still present, consider increasing the reaction temperature or time.

Q3: I am synthesizing a similar pyrazole but struggling with N-methylation, resulting in a mix of N1 and N2 isomers. How can I improve regioselectivity?

A3: Achieving high regioselectivity in pyrazole N-methylation is a persistent challenge due to the similar reactivity of the two adjacent nitrogen atoms.[2] Traditional agents like methyl iodide often give poor selectivity.[1]

  • Steric Hindrance: Using a sterically bulky "masked" methylating reagent, such as an α-halomethylsilane, can dramatically improve selectivity for the less hindered nitrogen.[2][3][4] This method has been shown to achieve N1/N2 ratios from 92:8 to >99:1.[3][4][5]

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the isomer ratio. A common system involves a strong base like KHMDS in a THF/DMSO solvent mixture.[1]

Table 1: Comparison of Methylating Agents for N1-Selectivity in Pyrazoles (Model Substrates)

Methylating Agent Base/Solvent N1:N2 Ratio Typical Yield Reference
Methyl Iodide (MeI) K₂CO₃ / Acetone Often poor (e.g., 1:1 to 3:1) Variable [1]
(Chloromethyl)triisopropoxysilane KHMDS / THF-DMSO >95:5 Good to Excellent [1]

| α-halomethylsilanes (general) | Fluoride source / H₂O | 92:8 to >99:1 | Good |[2][3][4][5] |

Q4: The C4-methylation step is inefficient. How can I optimize this reaction?

A4: The C4 position of the pyrazole ring is susceptible to electrophilic attack, but the ring's overall electron density, influenced by substituents, plays a key role.[6]

  • Activating Groups: The 5-amino group on your pyrazole intermediate is an activating group, which should facilitate C4-methylation.

  • Methylating Agent: Use a reactive methylating agent like methyl iodide or dimethyl sulfate.

  • Base and Solvent: A strong, non-nucleophilic base may be required to deprotonate the ring or facilitate the reaction, though conditions vary widely.

  • Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can promote C-alkylation.

  • Monitoring: Carefully monitor the reaction to avoid over-methylation at the amino group or the formation of quaternary pyrazolium salts.[1]

Q5: I am losing significant product during workup and purification. What methods can improve my isolated yield?

A5: Aminopyrazoles can be basic and may have some water solubility, leading to losses.[1]

  • Aqueous Workup: Minimize the volume of aqueous washes. To recover dissolved product, perform a back-extraction of all aqueous layers with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • pH Adjustment: During extraction, carefully adjust the pH of the aqueous layer. Making it basic (pH > 9) with a base like sodium carbonate will ensure the amine is in its free base form, which is typically more soluble in organic solvents.

  • Purification by Crystallization: Instead of relying solely on column chromatography, consider converting the crude product into an acid addition salt (e.g., hydrochloride, sulfate).[7] These salts are often highly crystalline and can be purified by recrystallization, separating them from non-basic impurities. The pure free base can then be recovered by neutralization.

Below is a troubleshooting diagram for diagnosing low yield issues.

cluster_causes Potential Causes & Solutions start Low Final Yield Observed check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity incomplete_rxn Cause: Incomplete Reaction Solution: Increase temp/time, check catalyst. check_purity->incomplete_rxn Mainly Starting Material Present side_products Cause: Side Products Formed (Isomers, Over-methylation) Solution: Use selective reagents, monitor time. check_purity->side_products Multiple Byproducts Observed workup_loss Cause: Loss During Workup Solution: Back-extract aqueous layers, adjust pH. check_purity->workup_loss Crude is Clean, but Mass Balance is Low purification_loss Cause: Loss During Purification Solution: Use salt crystallization, optimize chromatography. workup_loss->purification_loss If still low after optimized workup

Caption: Troubleshooting flowchart for low synthesis yield.

Experimental Protocols

Protocol 1: Synthesis of 3-ethyl-1-methyl-1H-pyrazol-5-amine (Intermediate)

This protocol is a generalized procedure based on standard pyrazole syntheses.[8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-3-pentanone (1.0 equiv) and ethanol (5 mL per mmol of nitrile).

  • Reagent Addition: Add glacial acetic acid (0.1 equiv) to catalyze the reaction. Subsequently, add methylhydrazine (1.1 equiv) dropwise to the stirred solution at room temperature. The addition may be exothermic; use an ice bath if necessary to maintain control.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Highly Regioselective N1-Methylation of a Pyrazole using a Masked Reagent

This protocol is adapted from methodologies developed for high N1-selectivity.[1][2] It is provided as a superior alternative to traditional methods when isomer formation is a problem.

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the substituted pyrazole (1.0 equiv) and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (4:1 v/v).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • N-Alkylation: Add (chloromethyl)triisopropoxysilane (1.3 equiv) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Protodesilylation (Mask Removal): Upon completion of the N-alkylation, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) and water (2.0 equiv) to the reaction mixture. Heat the mixture to 60 °C and stir for 2-4 hours until the silylated intermediate is fully consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

References

Technical Support Center: Purification of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrazoles?

A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation is also a viable option. The choice of method depends on the physical state of the pyrazole, the nature of the impurities, and the required purity level.

Q2: What are the typical impurities encountered in pyrazole synthesis?

A2: Common impurities in pyrazole synthesis, particularly from methods like the Knorr synthesis, include regioisomers, unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), pyrazoline intermediates from incomplete aromatization, and colored byproducts arising from side reactions of the hydrazine starting material.[2]

Q3: How can I identify the impurities in my crude pyrazole product?

A3: A combination of chromatographic and spectroscopic techniques is essential for impurity identification. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in your mixture. For detailed structural elucidation of byproducts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[2]

Q4: The basicity of the pyrazole ring seems to affect purification by silica gel chromatography. How can I address this?

A4: The basic nature of the pyrazole ring can lead to interactions with the acidic silica gel, causing streaking, poor separation, or even decomposition of the target compound. To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of a tertiary amine like triethylamine (typically 0.1-1%) in the eluent.[3][4] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[4]

Q5: My purified pyrazole is colored. How can I decolorize it?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, and can then be removed by filtration through celite. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[1] Recrystallization itself is also an effective method for removing colored impurities, as they often remain in the mother liquor.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of substituted pyrazoles.

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[2]

  • Multiple spots are observed on TLC, even after initial purification attempts.[2]

  • The melting point of the isolated solid is broad.[2]

Troubleshooting Workflow for Regioisomer Separation:

Caption: Troubleshooting workflow for separating pyrazole regioisomers.

Solutions:

  • Column Chromatography: This is the most common and effective method for separating regioisomers.[5]

    • TLC Analysis: Systematically screen various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find an eluent that provides the best possible separation between the regioisomeric spots on a TLC plate.[5]

    • Column Packing and Elution: Once an optimal solvent system is identified, perform flash column chromatography. Ensure the column is well-packed to avoid channeling. Elute with the chosen solvent system, collecting small fractions and monitoring them by TLC to isolate the pure regioisomers.[5]

  • Fractional Crystallization: If the regioisomers are solids and exhibit different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.[5] This involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration.

Issue 2: Product "Oils Out" During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the dissolved compound separates as an oil.

Possible Causes and Solutions:

  • The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.

  • The solution is supersaturated. Try adding a seed crystal of the pure compound to induce crystallization.

  • Cooling is too rapid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Presence of impurities. Impurities can inhibit crystal formation. It may be necessary to first purify the compound by column chromatography to remove the impurities that are preventing crystallization.

Issue 3: Low Recovery After Column Chromatography

Symptoms:

  • The total mass of the recovered fractions is significantly lower than the amount of crude material loaded onto the column.

Possible Causes and Solutions:

  • Compound is unstable on silica gel. Test the stability of your compound on a TLC plate. If it degrades, consider using deactivated silica gel or neutral alumina.[3]

  • Compound is very polar and is not eluting. If your compound is not moving from the baseline even with highly polar solvents, consider using a reverse-phase C-18 silica column with a water/acetonitrile or water/methanol gradient.[4]

  • Improper solvent system. The chosen eluent may not be polar enough to elute the compound. Gradually increase the polarity of the solvent system.

  • Column was overloaded. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[3]

Data Presentation

Table 1: Physicochemical Properties of Selected Substituted Pyrazoles

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1H-PyrazoleC₃H₄N₂68.0866-70
3(5)-MethylpyrazoleC₄H₆N₂82.1035-38
3,5-DimethylpyrazoleC₅H₈N₂96.13106-108
1-PhenylpyrazoleC₉H₈N₂144.1811-13
5-PyrazoloneC₃H₄N₂O84.08270

Table 2: Common Solvents for Pyrazole Purification

Purification MethodSolventPolarityComments
RecrystallizationEthanol, MethanolPolar, ProticGood for many polar pyrazole derivatives.
RecrystallizationEthanol/WaterPolar, ProticA mixed solvent system useful when a single solvent is not ideal.[4]
RecrystallizationEthyl Acetate/HexanesVariableA common mixed solvent system for less polar pyrazoles.
Column ChromatographyHexanes/Ethyl AcetateVariableA standard eluent system for silica gel chromatography; the ratio is varied to achieve separation.[5]
Column ChromatographyDichloromethane/MethanolVariableUsed for more polar pyrazoles.[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude pyrazole in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various ratios of a solvent system (e.g., hexanes/ethyl acetate) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[5]

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions in test tubes. Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.

Workflow for Column Chromatography:

Caption: A general workflow for the purification of substituted pyrazoles using column chromatography.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrazole has high solubility at an elevated temperature but low solubility at room temperature. This is often determined by small-scale solubility tests.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.[3]

Logical Diagram for Knorr Pyrazole Synthesis and Purification:

G cluster_synthesis Knorr Pyrazole Synthesis cluster_workup Reaction Work-up cluster_purification Purification A 1,3-Dicarbonyl Compound C Condensation Reaction A->C B Hydrazine B->C D Quenching & Extraction C->D E Crude Pyrazole Mixture D->E F Purification Method (Chromatography/Recrystallization) E->F G Pure Substituted Pyrazole F->G

References

Technical Support Center: Overcoming Solubility Challenges with 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides & FAQs

Q1: My initial attempts to dissolve this compound in aqueous buffers at neutral pH have resulted in poor solubility. Why is this happening and what can I do?

A1: this compound is a heterocyclic amine. The presence of the amine group makes its aqueous solubility highly dependent on pH.[1][2][3] At neutral pH, the amine is likely in its free base form, which can be less soluble due to the lipophilic nature of the pyrazole ring and its alkyl substituents. To improve solubility, it is recommended to acidify the aqueous solution. By lowering the pH, the amine group becomes protonated, forming a more soluble salt.[4]

Initial Troubleshooting Steps:

  • pH Adjustment: Gradually decrease the pH of your aqueous buffer (e.g., with 0.1 M HCl) and observe for improved dissolution. Monitor the pH to avoid extreme conditions that might degrade the compound.

  • Gentle Heating: Warming the solution may also aid in dissolution, but be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Utilizing an ultrasonic bath can help to break down solid aggregates and enhance the rate of dissolution.

Q2: I need to prepare a stock solution of this compound for my experiments. What solvents should I consider?

A2: For creating a concentrated stock solution, organic solvents are generally more effective for compounds like this compound. Pyrazole and its derivatives tend to be more soluble in organic solvents such as ethanol, methanol, and acetone.[5] For biological assays, dimethyl sulfoxide (DMSO) is a common choice for initial solubilization before further dilution in aqueous media.[6]

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

Important Consideration: When diluting a DMSO stock solution into an aqueous buffer, be mindful of the final DMSO concentration, as it can affect experimental outcomes. It is also possible for the compound to precipitate out of the aqueous solution upon dilution if its solubility limit is exceeded.

Q3: Even with pH adjustment, I am struggling to achieve the desired concentration in my aqueous formulation. What are some advanced strategies I can employ?

A3: If pH adjustment alone is insufficient, several formulation strategies can be explored to enhance the aqueous solubility of this compound. These methods are commonly used for poorly soluble active pharmaceutical ingredients (APIs).[7]

Advanced Solubility Enhancement Techniques:

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.

Q4: How do I determine the kinetic and thermodynamic solubility of this compound?

A4: Differentiating between kinetic and thermodynamic solubility is crucial for understanding the dissolution behavior of your compound.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer and observing for precipitation over a short period.[7][9] This is often used in early-stage drug discovery for high-throughput screening.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the compound in a saturated solution. It is typically determined by agitating an excess of the solid compound in the solvent of interest for an extended period (e.g., 24-48 hours) until equilibrium is reached.[7][10]

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Solvent/ConditionExpected SolubilityRationale
Aqueous Solutions
Neutral Water (pH 7)LowThe compound is likely in its less soluble free base form.
Acidic Water (pH < 7)HighProtonation of the amine group forms a more soluble salt.[1][4]
Basic Water (pH > 7)LowThe free base form is expected to be less soluble.
Organic Solvents
DMSOHighA common polar aprotic solvent for solubilizing a wide range of organic compounds.[6]
Ethanol/MethanolModerate to HighPolar protic solvents that are often effective for dissolving amine-containing compounds.[5]
AcetoneModerateA polar aprotic solvent that can be a good choice for many organic molecules.[5]
Formulation Aids
Co-solvents (e.g., Ethanol, PG, PEGs) in waterIncreasedCan enhance the solubility of lipophilic compounds in aqueous media.[8]
Surfactants in waterIncreasedMicellar encapsulation can increase the apparent solubility.
Cyclodextrins in waterIncreasedFormation of inclusion complexes improves aqueous solubility.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound (solid)

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7, 8, 10)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated pH meter

Methodology:

  • Add an excess amount of solid this compound to separate vials, each containing a known volume of a different pH buffer.

  • Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with an appropriate solvent if necessary.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • The measured concentration represents the thermodynamic solubility at that specific pH.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of co-solvents on the aqueous solubility of this compound.

Materials:

  • This compound (solid)

  • Deionized water

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Add an excess amount of solid this compound to vials containing each co-solvent mixture.

  • Follow steps 2-7 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration to identify the optimal mixture for your needs.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Solid Compound agitation Agitate for 24-48h at Constant Temp prep_solid->agitation prep_solvent Solvent (Buffer or Co-solvent Mix) prep_solvent->agitation centrifugation Centrifuge to Pellet Solid agitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant quantification Quantify Concentration (HPLC or UV-Vis) supernatant->quantification

Caption: Workflow for Thermodynamic Solubility Determination.

troubleshooting_logic start Poor Solubility Observed ph_adjust Adjust pH (Acidify) start->ph_adjust is_soluble_ph Solubility Improved? ph_adjust->is_soluble_ph use_cosolvent Use Co-solvents is_soluble_ph->use_cosolvent No end_success Proceed with Experiment is_soluble_ph->end_success Yes is_soluble_cosolvent Solubility Improved? use_cosolvent->is_soluble_cosolvent use_surfactant Use Surfactants is_soluble_cosolvent->use_surfactant No is_soluble_cosolvent->end_success Yes use_surfactant->end_success

Caption: Troubleshooting Logic for Solubility Enhancement.

References

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine for researchers, scientists, and drug development professionals. The following information is based on general knowledge of pyrazole derivatives due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For solid this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] To prevent degradation, containers should be tightly sealed to protect against moisture and light.[1] Some suppliers recommend storage at 2-8°C, while others suggest room temperature.[2] For long-term storage, refrigeration at 2-8°C in a dark, airtight container is advisable.

Q2: How should I store solutions of this compound?

A2: Solutions of pyrazole derivatives are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C) in airtight, light-protected vials. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented, pyrazole derivatives are generally susceptible to three main degradation pathways:

  • Hydrolysis: The amine and pyrazole ring functionalities can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The pyrazole ring and the amine group can be prone to oxidation, which can be catalyzed by light, heat, or the presence of oxidizing agents.[3]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions leading to degradation.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can lead to rapid degradation or the formation of unwanted byproducts.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark).2. Prepare Fresh Solutions: If using solutions, prepare them fresh before each experiment.3. Perform Purity Check: Analyze the compound's purity using a suitable analytical method like HPLC to confirm its integrity.
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation or photodegradation.1. Minimize Exposure: Protect the compound from light and air. Consider storing under an inert atmosphere (e.g., argon or nitrogen).2. Check for Contamination: Ensure storage containers are clean and free of any contaminants that could catalyze degradation.
Formation of precipitates in solution Poor solubility, degradation leading to insoluble products, or solvent evaporation.1. Confirm Solubility: Check the solubility of the compound in the chosen solvent.2. Filter Solution: If precipitates are observed, they may be degradation products. Consider filtering the solution before use, but be aware this may alter the concentration.3. Analyze Precipitate: If possible, analyze the precipitate to identify its nature.

Stability and Storage Conditions Summary

Parameter Solid Form Solution Form
Temperature 2-8°C (recommended for long-term) or Room Temperature (for short-term)[2]-20°C (recommended)
Light Store in a dark, light-resistant container.Store in amber vials or protect from light.
Atmosphere Tightly sealed container. Consider storing under an inert atmosphere (e.g., Argon, Nitrogen) for enhanced stability.Degas solvent and store under an inert atmosphere.
pH Stable.Avoid strongly acidic or basic conditions.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[4][5]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve the stressed solid in the solvent to the stock solution concentration.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Analysis: Analyze the stressed samples to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

degradation_pathways compound 3-ethyl-1,4-dimethyl- 1H-pyrazol-5-amine hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis H+/OH- oxidation Oxidation (e.g., H2O2) compound->oxidation [O] photolysis Photolysis (UV/Vis Light) compound->photolysis hv degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study.

References

Optimizing reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole synthesis, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in pyrazole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality: Ensure the starting materials, particularly the hydrazine and 1,3-dicarbonyl compounds, are pure. Impurities can lead to side reactions or inhibit the desired reaction. Consider purifying starting materials if their quality is uncertain.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.

    • Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol or acetic acid are commonly used, exploring other solvents might be beneficial. For instance, greener solvents like glycerol have been shown to be effective. Some reactions may even proceed efficiently under solvent-free conditions.

    • Catalyst: Many pyrazole syntheses are catalyzed by acids or bases. Ensure the correct catalyst is being used at the appropriate concentration. For some methods, catalysts like iodine or deep eutectic solvents have been reported to improve yields.

    • Temperature: The reaction temperature may need optimization. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side product formation.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Experimental Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents purify_reagents Purify Reagents (if necessary) check_reagents->purify_reagents Impurities suspected optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are pure purify_reagents->optimize_conditions solvent_screen Solvent Screen (e.g., Ethanol, Acetic Acid, Solvent-free) optimize_conditions->solvent_screen catalyst_screen Catalyst Screen (e.g., Acid, Base, Iodine) optimize_conditions->catalyst_screen temp_screen Temperature Screen optimize_conditions->temp_screen monitor_reaction Monitor Reaction Progress (TLC, LC-MS) solvent_screen->monitor_reaction catalyst_screen->monitor_reaction temp_screen->monitor_reaction analyze_results Analyze Results and Identify Optimal Conditions monitor_reaction->analyze_results

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Issue 2: Formation of Multiple Products/Isomers

Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazoles. The regioselectivity is primarily influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative, as well as the reaction conditions.

  • Substituent Effects: The electronic and steric properties of the substituents on the dicarbonyl compound play a crucial role. Generally, the more electrophilic carbonyl group is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can significantly impact the regioselectivity. Acidic conditions can favor the formation of one isomer, while basic conditions may favor the other. A systematic screening of pH is recommended.

    • Catalyst Choice: Certain catalysts can direct the reaction towards a specific isomer. For example, some Lewis acids may coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack.

    • Solvent Effects: The polarity and proticity of the solvent can influence the transition states leading to the different isomers. Experimenting with a range of solvents is advisable.

Logical Relationship for Regioisomer Formation

regioisomer_formation reactants Unsymmetrical 1,3-Dicarbonyl Hydrazine intermediate Hydrazone Intermediate reactants->intermediate pathway_a Pathway A (Attack at C1) intermediate->pathway_a pathway_b Pathway B (Attack at C3) intermediate->pathway_b isomer_a Regioisomer A pathway_a->isomer_a isomer_b Regioisomer B pathway_b->isomer_b conditions Reaction Conditions (pH, Catalyst, Solvent) conditions->pathway_a Influences conditions->pathway_b Influences

Caption: Factors influencing pyrazole regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or a species with similar reactivity) with a hydrazine derivative. Other notable methods include reactions of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloadditions of diazo compounds with alkynes.

Q2: How can I purify my synthesized pyrazole?

A2: Purification of pyrazoles typically involves standard laboratory techniques. The most common methods are:

  • Recrystallization: This is effective for obtaining high-purity crystalline pyrazoles. The choice of solvent is crucial and needs to be determined experimentally.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired pyrazole from impurities and side products. A range of solvent systems, typically mixtures of hexanes and ethyl acetate, can be employed.

  • Distillation: For liquid pyrazoles, distillation under reduced pressure can be an effective purification method.

Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, significant research has been dedicated to developing greener synthetic routes for pyrazoles. These methods often focus on:

  • Alternative Solvents: Utilizing water, glycerol, or deep eutectic solvents instead of volatile organic compounds.

  • Catalyst-Free or Alternative Catalysts: Some reactions can proceed efficiently without a catalyst or by using more environmentally benign catalysts like iodine.

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and energy consumption, leading to more efficient and greener syntheses.

Data & Protocols

Table 1: Comparison of Reaction Conditions for the Synthesis of 1,3,5-Triphenyl-1H-pyrazole

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidEthanolReflux485
2IodineMethanolRoom Temp292
3NoneGlycerol100190
4K-10 ClaySolvent-free120 (Microwave)0.595

Experimental Protocol: Iodine-Catalyzed Synthesis of 1,3,5-Triphenyl-1H-pyrazole

  • Reagents:

    • 1,3-Diphenyl-1,3-propanedione (1 mmol)

    • Phenylhydrazine hydrochloride (1.2 mmol)

    • Iodine (10 mol%)

    • Methanol (5 mL)

  • Procedure:

    • To a solution of 1,3-diphenyl-1,3-propanedione and phenylhydrazine hydrochloride in methanol, add iodine.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-1H-pyrazole.

Technical Support Center: 3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine, with a specific focus on minimizing the formation of side products and improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The primary side products typically arise during the cyclocondensation reaction between a β-ketonitrile precursor (e.g., 2-methyl-3-oxopentanenitrile) and methylhydrazine. The most significant side product is the regioisomer, 5-ethyl-1,4-dimethyl-1H-pyrazol-3-amine . Other potential impurities include unreacted starting materials, incompletely cyclized hydrazone intermediates, and products from side reactions of the starting materials under the reaction conditions.

Q2: How can I control the regioselectivity of the cyclocondensation to favor the desired 3-ethyl isomer over the 5-ethyl isomer?

Controlling regioselectivity is crucial for a successful synthesis. The reaction between a non-symmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine can lead to a mixture of two regioisomers.[1][2] The outcome is governed by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons. Several factors can be optimized to influence this selectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[3]

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in methylhydrazine. Acidic conditions can favor the attack of the less sterically hindered, more basic nitrogen, potentially leading to a different isomeric ratio.

  • Temperature: Running the reaction at lower or higher temperatures may favor the formation of one regioisomer over the other.[4] Careful temperature control and optimization are recommended.

  • Steric Hindrance: The regioselectivity can be influenced by steric factors on both the β-dicarbonyl compound and the hydrazine.[5]

Q3: I am observing over-methylation of my pyrazole product. How can this be avoided?

Over-methylation, leading to the formation of a quaternary pyrazolium salt, can occur if the reaction involves a separate N-methylation step with a highly reactive methylating agent or extended reaction times.[4] To avoid this:

  • Use Methylhydrazine: The most direct route to the target compound involves using methylhydrazine in the initial cyclocondensation, which installs the N1-methyl group in a single step, avoiding a separate methylation stage.

  • Monitor the Reaction: If a separate methylation step is unavoidable, closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop it once the desired product is formed and before significant amounts of the quaternary salt appear.[4]

  • Choice of Methylating Agent: Use a less reactive methylating agent if over-methylation is a persistent issue.

Q4: My product is difficult to purify from its regioisomer. What purification strategies are recommended?

If the N1 and N2 isomers have very similar polarities, separation by standard silica gel chromatography can be challenging.[4] Consider the following approaches:

  • Alternative Eluent Systems: Experiment with different solvent systems (eluents), including those with additives like triethylamine for basic compounds.[4]

  • Different Stationary Phases: If silica gel is ineffective, try using a different stationary phase such as alumina or reversed-phase silica.[4]

  • Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to alter its polarity, facilitating separation, followed by removal of the protecting group.

  • Crystallization: Fractional crystallization can sometimes be an effective method for separating isomers if one forms crystals more readily than the other.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition of reagents or product. 3. Product loss during workup.1. Increase reaction time or temperature; monitor by TLC/LC-MS. 2. Use fresh, high-purity reagents and solvents. Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive. 3. Highly polar pyrazoles can be water-soluble. Minimize aqueous washes or perform back-extraction of aqueous layers with an appropriate organic solvent.[4]
Mixture of Regioisomers 1. Poor regiocontrol during cyclocondensation. 2. Isomerization under reaction or workup conditions.1. Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP) to improve selectivity.[3] 2. Optimize reaction temperature and pH. 3. Use a milder workup procedure.
Presence of Hydrazone Intermediate Incomplete cyclization of the intermediate.1. Increase reaction temperature or time. 2. Add a catalytic amount of acid (e.g., acetic acid) to promote the cyclization/dehydration step.
Poor Quality Reagents Degradation of starting materials or methylating agents.1. Use freshly purchased or purified reagents.[4] 2. Ensure solvents are anhydrous, as water can interfere with the reaction.[4]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The choice of solvent can significantly impact the ratio of regioisomers formed during the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. The data below illustrates the dramatic improvement observed when using fluorinated alcohols.

1,3-Dicarbonyl Precursor Solvent Temperature Ratio of Regioisomers (Desired:Undesired) Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol (EtOH)Room Temp.~2:1
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione2,2,2-Trifluoroethanol (TFE)Room Temp.85:15[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp.97:3 [3]

Note: Data is adapted from studies on analogous systems to illustrate the principle. The exact ratios for this compound synthesis may vary but are expected to follow a similar trend.

Visualizations

Reaction Pathway and Side Product Formation

G cluster_start Starting Materials cluster_products Reaction Products SM1 2-Methyl-3-oxopentanenitrile mid SM1->mid SM2 Methylhydrazine SM2->mid P1 This compound (Desired Product) P2 5-Ethyl-1,4-dimethyl-1H-pyrazol-3-amine (Regioisomeric Side Product) mid->P1  Main Pathway (Favored by TFE/HFIP) mid->P2  Side Pathway (Favored in EtOH)

Caption: Synthetic pathways to the desired product and its main regioisomeric side product.

Troubleshooting Workflow for Impure Product

G start Start: Synthesis Complete check_purity Analyze Crude Product (LC-MS, NMR) start->check_purity is_pure Purity > 95%? check_purity->is_pure identify_impurity Identify Major Impurity is_pure->identify_impurity No purify Purify Product (e.g., Chromatography) is_pure->purify Yes is_isomer Is it the regioisomer? identify_impurity->is_isomer is_intermediate Is it the hydrazone intermediate? is_isomer->is_intermediate No action_isomer Modify Reaction: 1. Change solvent to TFE/HFIP. 2. Optimize Temperature/pH. is_isomer->action_isomer Yes action_intermediate Modify Reaction: 1. Increase reaction time/temp. 2. Add acid catalyst. is_intermediate->action_intermediate Yes action_other Check Starting Material Purity is_intermediate->action_other No action_isomer->start Re-run Synthesis action_intermediate->start Re-run Synthesis action_other->start Re-run Synthesis end End: Pure Product purify->end

Caption: A step-by-step workflow for troubleshooting an impure reaction mixture.

Influence of Parameters on Reaction Outcome

G cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Solvent Solvent Yield Yield Solvent->Yield Regio Regioselectivity Solvent->Regio Strong Temp Temp Temp->Yield Temp->Regio pH pH pH->Regio Base Base Base->Yield

Caption: Logical diagram showing the influence of key parameters on reaction outcomes.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a general method for the synthesis of this compound from 2-methyl-3-oxopentanenitrile and methylhydrazine, optimized for high regioselectivity.

Materials:

  • 2-methyl-3-oxopentanenitrile (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Acetic Acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-oxopentanenitrile (1.0 eq) and the chosen fluorinated solvent (TFE or HFIP, approx. 0.2-0.5 M concentration).

  • Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (for TFE, boiling point is ~74°C). If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.05 eq) can be added to facilitate cyclization.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting nitrile and the formation of a new, more polar spot corresponding to the aminopyrazole product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel. An eluent system of hexane/ethyl acetate with a small percentage of triethylamine (e.g., 0.5%) can be effective for purifying aminopyrazoles and preventing streaking on the column.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring the absence of the 5-ethyl regioisomer.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in biological assays.

General FAQs

Q1: What are the most common initial steps to take when encountering inconsistent assay results?

When faced with inconsistent results, it's crucial to first perform a systematic review of the entire experimental process. Start by examining your records for any deviations from the established protocol. Confirm that all reagents are within their expiration dates and were stored under the recommended conditions. Additionally, ensure that all equipment, especially pipettes and plate washers, has been recently calibrated and is functioning correctly.[1][2]

Q2: How can I minimize variability introduced by pipetting?

Consistent and accurate pipetting is fundamental to reproducible results. To minimize variability, always pre-wet the pipette tip by aspirating and expelling the liquid three times before taking up the sample for delivery.[2][3] Immerse the tip just below the meniscus (2-3 mm for small volumes, 5-6 mm for larger volumes) during aspiration to avoid drawing in air or coating the outside of the tip with excess sample.[2] It is also important to use a consistent, smooth plunger pressure and speed for both aspiration and dispensing.[2] Finally, using the correct pipette for the volume you are measuring is critical; the volume should fall within the optimal range of the pipette, typically 35-100% of its nominal volume.[3]

Assay-Specific Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Problem: High Background

High background signal can mask the true signal from your target analyte, leading to inaccurate quantification.[4]

Q: What are the primary causes of high background in an ELISA, and how can I resolve them?

A: High background in an ELISA can stem from several factors, primarily related to non-specific binding of antibodies or issues with the washing and substrate steps.[4][5][6]

Potential Cause Solution
Insufficient Washing Increase the number of wash cycles or the soaking time between washes to thoroughly remove unbound antibodies and reagents.[5][6][7] Ensure the plate washer is functioning correctly and that all wells are being filled and aspirated completely.[5]
Inadequate Blocking Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk), increasing the concentration of the blocking agent, or extending the incubation time.[6]
High Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without high background.[8]
Substrate Issues Ensure the substrate solution is fresh and has not been exposed to light, which can cause it to auto-oxidize and produce a colorimetric reaction.[5][7]
Cross-Contamination Use fresh pipette tips for each reagent and sample. When incubating, use fresh plate sealers to prevent well-to-well contamination.[5][7]

Logical Troubleshooting Flow for High Background in ELISA

ELISA_High_Background start High Background Detected check_washing Review Washing Protocol start->check_washing check_blocking Evaluate Blocking Step check_washing->check_blocking Washing OK increase_washing Increase Wash Steps/ Soaking Time check_washing->increase_washing Issue Found check_antibodies Assess Antibody Concentrations check_blocking->check_antibodies Blocking OK optimize_blocking Optimize Blocking (Agent, Conc., Time) check_blocking->optimize_blocking Issue Found check_substrate Inspect Substrate Reagent check_antibodies->check_substrate Antibodies OK titrate_antibodies Titrate Antibodies check_antibodies->titrate_antibodies Issue Found resolved Problem Resolved check_substrate->resolved Substrate OK use_fresh_substrate Use Fresh Substrate check_substrate->use_fresh_substrate Issue Found increase_washing->resolved optimize_blocking->resolved titrate_antibodies->resolved use_fresh_substrate->resolved

Caption: Troubleshooting workflow for high background in ELISA.

Western Blot

Problem: Weak or No Signal

A weak or absent signal for the target protein can be a significant roadblock in Western blot analysis.

Q: My Western blot shows a weak or no signal for my protein of interest. What should I check?

A: This issue can arise from problems at multiple stages of the protocol, from sample preparation and protein transfer to antibody incubation and detection.[9][10]

Potential Cause Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins. Ensure no air bubbles are trapped between the gel and the membrane.[9][10][11]
Low Protein Expression/Loading Confirm the expression of the target protein in your sample using a positive control lysate.[10][12] Increase the amount of protein loaded onto the gel.[8][12]
Suboptimal Antibody Concentration The primary or secondary antibody concentration may be too low. Optimize antibody dilutions through titration.[8][9] Also, ensure the secondary antibody is compatible with the primary antibody's host species.[9]
Inactive Antibodies or Reagents Ensure antibodies have been stored correctly and have not expired. Test antibody activity using a dot blot.[8][12] Confirm that detection reagents, such as ECL substrate, are active and not expired.[10]
Incorrect Blocking Agent Some blocking agents can mask the epitope of interest. Try switching your blocking agent (e.g., from non-fat dry milk to BSA or vice versa).[12]

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection lysis Cell Lysis & Protein Extraction quant Protein Quantification (e.g., BCA Assay) lysis->quant loading Sample Loading (with Loading Dye) quant->loading sds_page SDS-PAGE loading->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (e.g., ECL) secondary_ab->detection imaging imaging detection->imaging Imaging

Caption: Standard experimental workflow for Western blotting.

Quantitative PCR (qPCR)

Problem: Poor Amplification Efficiency or Inconsistent Cq Values

Low efficiency and high variability in quantification cycle (Cq) values are common issues that compromise the accuracy and reproducibility of qPCR data.

Q: My qPCR results show poor efficiency and inconsistent Cq values between replicates. What are the likely causes?

A: These problems often point to issues with sample quality, primer design, or reaction setup.[1][13]

Potential Cause Solution
Poor RNA/cDNA Quality Assess RNA integrity using a spectrophotometer (checking 260/280 and 260/230 ratios) or gel electrophoresis.[1] The presence of PCR inhibitors can also reduce efficiency; consider diluting the template to mitigate their effect.[1][14]
Suboptimal Primer Design Ensure primers are specific to the target and do not form primer-dimers. Redesign primers if necessary, using software to optimize for annealing temperature and avoid secondary structures.[13][15]
Inaccurate Pipetting Inconsistent pipetting can lead to variations in template concentration across wells, causing Cq variability.[13] Use calibrated pipettes, pre-wet tips, and prepare a master mix to ensure all reactions receive the same component volumes.[1]
Incorrect Thermal Cycling Conditions Optimize the annealing temperature to ensure specific and efficient primer binding.[15] Check that the thermal cycler protocol matches the requirements of your qPCR master mix.[1]
qPCR Standard Curve Parameters

A well-optimized qPCR assay should have a standard curve with the following characteristics:

Parameter Acceptable Range Indication of a Problem
Amplification Efficiency 90-110%Outside this range suggests suboptimal reaction conditions or inhibitors.
R² Value > 0.985A lower value indicates poor correlation and variability in dilutions.
Slope -3.1 to -3.6A slope outside this range corresponds to an efficiency outside the acceptable 90-110% range.

Data compiled from multiple sources.[1][16]

Cell-Based Assays

Problem: Edge Effects

The "edge effect" is a common phenomenon in plate-based assays where wells on the perimeter of the plate behave differently than the interior wells, leading to skewed results.[17]

Q: How can I prevent or minimize the edge effect in my 96-well plate cell-based assays?

A: The edge effect is primarily caused by increased evaporation and temperature gradients in the outer wells.[18] Several strategies can mitigate this issue.

Strategy Description
Plate Incubation After seeding cells, let the plate sit at room temperature in the biosafety cabinet for about an hour before moving it to the incubator. This allows for a more even distribution of cells before they adhere.[19][20]
Use of Sealing Tapes/Lids Use low-evaporation lids or sealing tapes to minimize fluid loss from the wells during incubation.[18][21] For cell-based assays requiring gas exchange, a breathable sterile tape is recommended.[21]
Humidified Environment Place the microplate inside a humidified secondary container (e.g., a larger plate or box with sterile, water-soaked gauze) within the incubator to create a more uniform microenvironment.[17]
Exclude Outer Wells A common practice is to not use the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to act as a buffer against evaporation.[17]

Logical Flow for Minimizing Edge Effects

Edge_Effect_Prevention start Start: Preparing Cell-Based Assay seeding Seed Cells into Microplate start->seeding rt_rest Rest Plate at Room Temperature (1 hr) seeding->rt_rest incubation_setup Prepare for Incubation rt_rest->incubation_setup seal_plate Use Low-Evaporation Lid or Sealing Tape incubation_setup->seal_plate humidify Place in Humidified Secondary Container incubation_setup->humidify incubate Incubate Plate seal_plate->incubate humidify->incubate result Reduced Edge Effect incubate->result

Caption: A workflow for minimizing edge effects in cell-based assays.

Experimental Protocols

Indirect ELISA Protocol
  • Coating: Dilute the antigen to a final concentration of 1-20 µg/mL in a coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6).[22] Add 50-100 µL of the diluted antigen to each well of a microtiter plate.[23] Incubate overnight at 4°C or for 2 hours at room temperature.[22]

  • Washing: Discard the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[22]

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS or 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[22] Incubate for at least 2 hours at room temperature or overnight at 4°C.[22]

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted primary antibody to each well.[22] Incubate for 2 hours at room temperature.[22]

  • Secondary Antibody Incubation: Wash the plate four times. Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.[22] Incubate for 1-2 hours at room temperature.[22]

  • Detection: Wash the plate five times. Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate until sufficient color develops.[22]

  • Stop Reaction: Add 50-100 µL of a stop solution (e.g., 2M H₂SO₄) to each well.[24]

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.[22]

Detailed Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).[25]

  • Gel Electrophoresis: Mix the protein samples with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein into the wells of a polyacrylamide gel. Run the gel until the dye front reaches the bottom.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11][27]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[26]

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[26]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[11][26]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11][27]

  • Washing: Repeat the washing step as described above.[26]

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[25]

  • Imaging: Capture the chemiluminescent signal using an imaging system or film.[25]

General Cytotoxicity Assay Protocol (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[28]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-only controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[29][30]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[28]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[29]

References

Technical Support Center: Purification of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include regioisomers, uncyclized starting materials or intermediates, and side-products from reactions with the solvent. For instance, when using a monosubstituted hydrazine, there is a possibility of forming a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles[1]. Incomplete cyclization can lead to the presence of stable hydrazone intermediates as impurities[1].

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying pyrazole derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, which often arise from side reactions involving the hydrazine starting material, can sometimes be removed by treating the crude product with activated charcoal during recrystallization. However, this may lead to some loss of the desired product.

Q4: My purification yield is very low. What can I do to improve it?

A4: Low yields can result from several factors. During recrystallization, using the minimum amount of hot solvent necessary for dissolution and ensuring slow cooling can maximize crystal formation. In column chromatography, careful selection of the eluent system is crucial to ensure good separation without excessive loss of the product on the column.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range also indicates high purity.

Troubleshooting Guides

Issue 1: Persistent Impurities After Recrystallization

Symptoms:

  • Broad melting point range.

  • Extra peaks in NMR or chromatography analysis.

Possible Causes:

  • The chosen solvent is not ideal for separating the impurity.

  • The impurity has very similar solubility to the product.

  • Co-crystallization of the product and impurity.

Solutions:

  • Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find one that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.

  • Solvent System: If a single solvent is ineffective, try a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity appears, followed by slow cooling.

  • Column Chromatography: If recrystallization fails to remove the impurity, column chromatography is the recommended next step.

Issue 2: Product Oiling Out During Recrystallization

Symptoms:

  • Formation of an oil instead of solid crystals upon cooling.

Possible Causes:

  • The boiling point of the solvent is too high.

  • The solution is too concentrated.

  • The presence of impurities that lower the melting point of the product.

Solutions:

  • Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Dilute the Solution: Add more solvent to the hot solution before cooling.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of pyrazole derivatives. The choice of solvent is critical and should be determined empirically.

  • Solvent Selection: Start with small-scale solubility tests to identify a suitable solvent or solvent system. Ethanol is often a good starting point for aminopyrazoles.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography

This method is effective for separating impurities with different polarities from the target compound.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazole derivatives.

  • Eluent Selection: A solvent system of petroleum ether (or hexane) and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity. The ideal solvent system should give a good separation of spots on a TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Run the eluent through the column and collect fractions. Monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Purity Improvement via Recrystallization

Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)Yield (%)
Ethanol909799.175
Isopropanol/Water909698.580
Ethyl Acetate/Hexane909899.570

Table 2: Hypothetical Purity Improvement via Flash Column Chromatography

Eluent System (Petroleum Ether:Ethyl Acetate)Initial Purity (%)Purity after Chromatography (%)Yield (%)
Gradient 10:1 to 5:18598.565
Gradient 9:1 to 4:18599.260
Isocratic 7:38597.070

Visualizations

experimental_workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC, HPLC) recrystallization->purity_check1 chromatography Flash Column Chromatography purity_check2 Purity Check (HPLC, NMR) chromatography->purity_check2 purity_check1->chromatography Purity < 99% pure_product Pure Product (>99%) purity_check1->pure_product Purity > 99% purity_check2->pure_product Purity > 99% further_purification Further Purification Needed purity_check2->further_purification Purity < 99%

Caption: A typical workflow for the purification of this compound.

troubleshooting_workflow start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, MS) start->check_impurities regioisomer Regioisomer Present check_impurities->regioisomer Isomeric Mixture starting_material Unreacted Starting Material check_impurities->starting_material Incomplete Reaction colored_impurity Colored Impurity check_impurities->colored_impurity Discoloration optimize_chromatography Optimize Chromatography (Eluent, Gradient) regioisomer->optimize_chromatography rerun_reaction Re-run Reaction (Optimize Conditions) starting_material->rerun_reaction charcoal_treatment Recrystallize with Activated Charcoal colored_impurity->charcoal_treatment final_purity_check Final Purity Check optimize_chromatography->final_purity_check rerun_reaction->start charcoal_treatment->final_purity_check success High Purity Achieved final_purity_check->success Purity > 99% fail Consult Senior Chemist final_purity_check->fail Purity < 99%

Caption: A troubleshooting guide for common purification challenges.

References

Technical Support Center: Synthesis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and scale-up of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing substituted 5-aminopyrazoles like this compound?

A1: The most prevalent method for synthesizing 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] For this compound, a plausible route is the reaction of 2-methyl-3-oxopentanenitrile with methylhydrazine. This reaction, a variation of the Knorr pyrazole synthesis, is designed to form the pyrazole ring with the desired substituents.[2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges in synthesizing and scaling up this compound are controlling the regioselectivity of N-methylation and managing side reactions. Because unsymmetrically substituted pyrazoles have two adjacent nitrogen atoms (N1 and N2), methylation can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.[3][4] Additionally, ensuring the purity of starting materials, particularly the hydrazine derivative which can degrade over time, is crucial to avoid low yields and the formation of colored impurities.[5][6]

Q3: How can I control the N1 vs. N2 regioselectivity during methylation?

A3: Controlling regioselectivity is a persistent challenge in pyrazole synthesis.[4] Several factors can be manipulated to favor the desired N1-methyl isomer:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct methylation to the less sterically hindered nitrogen atom.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[3] Aprotic polar solvents may favor one isomer, and screening different bases (e.g., NaH, K₂CO₃) is recommended.[3]

  • Methylating Agent: While traditional agents like methyl iodide often provide poor selectivity, sterically demanding methylating agents can improve the outcome.[3][4]

Q4: What are the typical purification methods for this compound?

A4: Purification typically involves column chromatography on silica gel or recrystallization.[5][7] If regioisomers are formed and have similar polarities, separation can be challenging.[3] In such cases, optimizing the chromatographic conditions (e.g., solvent system) is necessary. For large-scale operations, precipitation or crystallization is often preferred to limit the use of large volumes of solvents required for chromatography.[8]

Troubleshooting Guide

Problem 1: The reaction yield is significantly lower than expected.

  • Potential Cause 1: Poor Quality of Starting Materials.

    • Solution: Ensure that the β-ketonitrile and methylhydrazine are pure.[5] Hydrazine derivatives can degrade, so using a freshly opened or purified reagent is advisable.[5] Verify the quality of solvents and ensure they are anhydrous, as water can interfere with the reaction.[3]

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Solution: The reaction is sensitive to temperature, time, and the choice of solvent and base.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] It may be necessary to screen different solvents and adjust the temperature to drive the reaction to completion.[3][5]

  • Potential Cause 3: Incomplete Cyclization or Side Reactions.

    • Solution: Incomplete cyclization can leave starting materials or intermediates in the final mixture.[5] Side reactions, such as the formation of colored byproducts from the hydrazine starting material, can also reduce the yield.[5] Adding a mild base may help neutralize acidity and lead to a cleaner reaction profile.[5]

Problem 2: The final product is a mixture of N1 and N2 methylated isomers.

  • Potential Cause: Lack of Regiocontrol in Methylation.

    • Solution: The formation of two regioisomers is a common issue with unsymmetrical pyrazoles.[5] To improve selectivity, experiment with different reaction parameters. Running the reaction at a lower temperature may favor one isomer.[3] The choice of base (e.g., NaH, KHMDS, K₂CO₃) and solvent (e.g., THF, DMF) can also have a strong directing effect.[3] If these adjustments are insufficient, consider using a more sterically hindered methylating agent.[4]

Problem 3: The reaction mixture has turned dark brown or black.

  • Potential Cause: Impurity Formation.

    • Solution: Discoloration is often due to the formation of impurities from the hydrazine starting material, especially if using a hydrazine salt.[5] This can be exacerbated by acidic conditions or oxidative processes.[5] Adding a mild base can help create a cleaner reaction.[5] Purification by charcoal treatment or column chromatography can often remove these colored impurities.[5]

Quantitative Data Summary

Optimizing reaction conditions is critical for maximizing yield and regioselectivity. The following table provides an illustrative summary of how different parameters can affect the outcome of pyrazole N-methylation.

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃NaHKHMDSStronger bases like NaH or KHMDS may be required for full deprotonation of less acidic pyrazoles.[3]
Solvent THFDMFAcetonitrileAprotic polar solvents like DMF can influence the N1/N2 isomer ratio.[3][7]
Temperature 0 °CRoom Temp.60 °CLower or higher temperatures can affect selectivity and reaction rate; optimization is key.[3]
Yield (%) 65%85%70%Yields are highly dependent on the combination of reagents and conditions.[5]
N1:N2 Ratio 3:11:1>9:1The choice of base, solvent, and temperature significantly impacts the isomeric ratio.[3][4]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative methodology based on the Knorr pyrazole synthesis.[2]

Step 1: Condensation to form the Pyrazole Ring

  • To a round-bottom flask under a nitrogen atmosphere, add 2-methyl-3-oxopentanenitrile (1.0 eq) and a suitable solvent such as ethanol.[5]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methylhydrazine (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[8]

  • Monitor the reaction progress by TLC until the starting material is consumed.[5]

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which may be a mixture of regioisomers.

Step 2: Purification

  • Purify the crude product using flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[5][7]

  • Combine the fractions containing the desired N1-methyl isomer (this compound) and evaporate the solvent.

  • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis.

G Experimental Workflow for Synthesis cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_end Final Product Start Starting Materials: - 2-Methyl-3-oxopentanenitrile - Methylhydrazine - Solvent (Ethanol) Condensation Step 1: Ring Formation Condensation Reaction (0°C to Room Temp, 12-24h) Start->Condensation Workup Step 2: Aqueous Workup - Solvent Evaporation - Extraction & Washing Condensation->Workup Purification Step 3: Purification - Column Chromatography - (Optional) Recrystallization Workup->Purification End This compound Purification->End

Caption: A general experimental workflow for the synthesis of this compound.

G Troubleshooting Guide for Low Yield Problem Problem: Low Reaction Yield Cause1 Cause: Poor Reagent Quality Problem->Cause1 Cause2 Cause: Suboptimal Conditions Problem->Cause2 Cause3 Cause: Workup/Purification Loss Problem->Cause3 Solution1a Solution: - Use fresh/purified hydrazine - Ensure anhydrous solvents Cause1->Solution1a Solution1b Solution: - Verify purity of β-ketonitrile Cause1->Solution1b Solution2a Solution: - Monitor with TLC for optimal time - Screen solvents/bases Cause2->Solution2a Solution2b Solution: - Optimize reaction temperature Cause2->Solution2b Solution3a Solution: - Minimize aqueous washes - Back-extract aqueous layers Cause3->Solution3a Solution3b Solution: - Optimize chromatography conditions Cause3->Solution3b

Caption: A troubleshooting flowchart for addressing low reaction yields during synthesis.

References

Technical Support Center: 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the functional groups present (a substituted pyrazole ring, a primary amine, and alkyl groups), several degradation pathways can be anticipated under various conditions. These include oxidative degradation, photodegradation, and thermal degradation.

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or hydroxylamine derivatives. The pyrazole ring itself can also undergo oxidative cleavage, particularly in the presence of strong oxidizing agents or catalysts. The ethyl and methyl groups can be oxidized to corresponding alcohols, aldehydes, or carboxylic acids.

  • Photodegradation: Exposure to UV light can induce photochemical reactions. This may involve the cleavage of the N-N bond in the pyrazole ring, leading to ring-opening products. The C-N bond of the amine group could also be susceptible to photolytic cleavage.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. This could involve the loss of the amine group, cleavage of the alkyl chains, or fragmentation of the pyrazole ring. In the presence of other reactants, condensation reactions might also occur.

Q2: What are some common analytical techniques to study the degradation of this compound?

A2: The most common and effective analytical technique for studying the degradation of this compound and identifying its degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • HPLC is used to separate the parent compound from its degradation products in a mixture.

  • MS is used to identify the components based on their mass-to-charge ratio (m/z), which allows for the determination of their molecular weights. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information for the identification of unknown degradation products.

Other techniques that can be useful include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups during the degradation process.

Troubleshooting Guides

Issue 1: Inconsistent degradation rates in my experiments.

Possible Cause Troubleshooting Step
Fluctuations in temperature. Ensure a stable and accurately controlled temperature environment for your degradation studies. Use a calibrated incubator or water bath.
Variability in light exposure. For photodegradation studies, use a light source with a consistent and measurable output. For other studies, protect your samples from ambient light.
Inconsistent concentration of reactive species (e.g., oxidants). Prepare fresh solutions of reactive species for each experiment and ensure accurate and consistent dosing.
pH changes in the reaction medium. Buffer the reaction medium to maintain a constant pH, as pH can significantly influence degradation rates.

Issue 2: Difficulty in identifying degradation products using HPLC-MS.

Possible Cause Troubleshooting Step
Poor chromatographic separation. Optimize the HPLC method. This may involve trying different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, water with different additives like formic acid or ammonium acetate), and gradient profiles.
Low ionization efficiency of degradation products. Experiment with different ionization sources in the mass spectrometer (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and different polarities (positive and negative ion mode).
Degradation products are below the limit of detection. Concentrate your sample before analysis. You can also increase the injection volume if your HPLC system allows.
Complex fragmentation patterns in MS/MS. Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements to help in formula determination. Compare fragmentation patterns with known fragmentation behaviors of similar compounds.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Different Conditions

Condition Duration (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
Oxidative (H₂O₂) 2445.228.115.7
Photolytic (UV-A) 2468.515.39.8
Thermal (80°C) 2482.17.94.3

Experimental Protocols

Protocol 1: General Procedure for Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • For oxidative degradation , add an oxidizing agent (e.g., hydrogen peroxide to a final concentration of 3%) to a buffered aqueous solution of the compound.

    • For photodegradation , expose a solution of the compound in a quartz cuvette to a specific wavelength of UV light in a photostability chamber.

    • For thermal degradation , place a solution of the compound in a sealed vial in a temperature-controlled oven or water bath.

  • Time Points: Withdraw aliquots of the reaction mixture at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching: Stop the degradation reaction in the withdrawn aliquots, if necessary. For oxidative degradation, this can be done by adding a quenching agent like sodium bisulfite.

  • Analysis: Analyze the samples by HPLC-MS to determine the concentration of the parent compound and identify the degradation products.

Mandatory Visualization

Hypothetical Oxidative Degradation Pathway parent This compound dp1 N-oxide derivative parent->dp1 Oxidation of Amine dp2 Hydroxylated ethyl group parent->dp2 Oxidation of Ethyl Group dp3 Ring-opened product parent->dp3 Oxidative Ring Cleavage

Caption: Hypothetical oxidative degradation pathways of this compound.

Experimental Workflow for Degradation Studies cluster_prep Preparation cluster_exposure Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution oxidative Oxidative prep->oxidative photolytic Photolytic prep->photolytic thermal Thermal prep->thermal sampling Time-point Sampling oxidative->sampling photolytic->sampling thermal->sampling hplc_ms HPLC-MS Analysis sampling->hplc_ms data Data Interpretation hplc_ms->data

Caption: General experimental workflow for studying the degradation of a compound.

Technical Support Center: Analysis of 3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 21018-62-2).

Molecular Formula: C₇H₁₃N₃ Molecular Weight: 139.20 g/mol Appearance: Solid[1]

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

Q2: Which analytical techniques are most suitable for the characterization and quantification of this compound?

A2: Based on the analysis of similar pyrazole derivatives, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for purity assessment and quantification. Pyrazole derivatives are often UV-active, making this a robust method.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification and quantification, particularly for volatile derivatives or after appropriate sample preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirmation.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about the functional groups present in the molecule.[6]

  • Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, aiding in structural identification.[6]

Q3: Are there any known stability issues with this compound?

A3: While specific stability data for this compound is not published, pyrazole rings are generally stable. However, the amine group can be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[7]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Interaction of the basic amine group with acidic silanols on the column stationary phase.- Inappropriate mobile phase pH.- Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to be 2-3 units above or below the pKa of the analyte to ensure it is in a single ionic form.
Low Signal Intensity - Low UV absorbance at the selected wavelength.- Low concentration of the analyte.- Determine the UV maximum (λmax) of the compound by running a UV scan and set the detector to this wavelength.- Prepare a more concentrated sample solution.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Flush the injector and column with a strong solvent.- Include a needle wash step in the autosampler method.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Adsorption of the amine group onto active sites in the GC system (liner, column).- Use a deactivated inlet liner.- Employ a column specifically designed for the analysis of basic compounds.[8]- Consider derivatization of the amine group to make it less polar.
No Peak Detected - The compound may not be volatile enough under the current conditions.- Thermal degradation in the injector.- Increase the injector and oven temperatures, but be mindful of thermal decomposition.- Use a higher boiling point solvent for injection.- Consider derivatization to increase volatility.
Poor Fragmentation in Mass Spectrum - Incorrect ionization energy.- Contamination in the ion source.- Ensure the mass spectrometer is tuned correctly.- Perform an ion source cleaning as per the manufacturer's instructions.

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax if determined)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

GC-MS Method for Identification
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Acetonitrile Sample->Solvent Filter Filter Solution Solvent->Filter HPLC Inject into HPLC Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: HPLC analysis workflow for purity determination.

GCMS_Troubleshooting start GC-MS Analysis Issue peak_tailing Peak Tailing? start->peak_tailing no_peak No Peak Detected? peak_tailing->no_peak No solution1 Use Deactivated Liner/Column peak_tailing->solution1 Yes solution3 Increase Temperatures no_peak->solution3 Yes solution2 Derivatize Amine Group solution1->solution2 solution4 Check for Degradation solution3->solution4

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of pyrazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound exhibits poor oral bioavailability. What are the primary contributing factors?

Poor oral bioavailability of pyrazole derivatives is often a result of several factors:

  • Low Aqueous Solubility: The planar and aromatic nature of the pyrazole ring can lead to high crystal lattice energy, resulting in poor solubility in gastrointestinal fluids.[1]

  • Poor Permeability: While many pyrazole derivatives possess hydrophobic characteristics that can facilitate membrane permeation, factors like high molecular weight or extensive hydrogen bonding can limit passive diffusion across the intestinal epithelium.[1]

  • First-Pass Metabolism: The compound may undergo significant metabolism by enzymes in the gut wall (e.g., cytochrome P450s) or the liver before it can reach systemic circulation.[1]

  • Efflux Transporters: The compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen, thereby reducing its absorption.[1][2][3]

Q2: What initial strategies can I employ to improve the solubility of a novel pyrazole derivative?

The initial focus should be on modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself. Key strategies include:

  • Salt Formation: For compounds with ionizable groups (e.g., amino or carboxylic acid functionalities), forming a salt is often the most straightforward and effective method to enhance solubility.[1][4][5]

  • Co-crystals: Co-crystallization with a suitable co-former can disrupt the crystal lattice of the API, leading to improved solubility and dissolution rates.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[1]

Q3: What advanced formulation strategies are effective for enhancing the bioavailability of poorly soluble pyrazole compounds?

Several advanced formulation techniques can be utilized, with the choice depending on the specific properties of the pyrazole compound:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.

  • Nanoparticle Formulations: Encapsulating the pyrazole compound in nanoparticles, such as dendrimers, can significantly enhance its water solubility and provide a controlled release profile.[6][7]

Troubleshooting Guides

Issue 1: The synthesized salt of my pyrazole compound does not show a significant improvement in solubility.
Possible Cause Troubleshooting Step
Incorrect Counterion Selection The pKa difference between the API and the counterion may not be optimal for salt formation. A general guideline is a ΔpKa (pKa of base - pKa of acid) of greater than 2 to 3 to favor salt formation over a cocrystal.[8] Review the pKa values and select a more appropriate counterion.
Common Ion Effect The solubility of a salt can be suppressed in a medium containing a common ion.[9] For example, the solubility of a hydrochloride salt may be reduced in the acidic environment of the stomach.[9] Evaluate the solubility in different pH buffers to assess this effect.
Polymorphism The salt may exist in different crystalline forms (polymorphs) with varying solubilities. Characterize the solid form of the salt using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Issue 2: The co-crystal formulation of my pyrazole compound is unstable and converts back to the original crystalline form.
Possible Cause Troubleshooting Step
Inappropriate Co-former The hydrogen bonding or other intermolecular interactions between the API and the co-former may not be strong enough to maintain the co-crystal structure. Screen a variety of co-formers with different functional groups to identify a more stable interaction.
Hygroscopicity The co-crystal may be sensitive to moisture, leading to dissociation. Store the co-crystal under controlled humidity conditions and assess its stability at different relative humidity levels.
Solvent-Mediated Transformation Residual solvent from the co-crystallization process can facilitate the conversion back to the more stable form of the API. Ensure the co-crystal is thoroughly dried and analyze for residual solvent content.
Issue 3: My pyrazole compound is a known P-glycoprotein (P-gp) substrate, leading to poor in vivo efficacy despite good solubility.
Possible Cause Troubleshooting Step
Active Efflux P-gp is actively transporting the compound out of the target cells or the intestinal epithelium, reducing its intracellular concentration and overall absorption.[2][3]
Structural Modification Modify the chemical structure of the pyrazole compound to reduce its affinity for P-gp. This can involve altering lipophilicity, hydrogen bonding capacity, or molecular shape.
Co-administration with a P-gp Inhibitor In a research setting, co-administering a known P-gp inhibitor can help to overcome efflux and determine the potential for improved bioavailability. However, this approach has toxicity concerns for clinical applications.[2]

Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of bioavailability for pyrazole-based compounds using various techniques.

Table 1: Enhancement of Aqueous Solubility

Pyrazole DerivativeEnhancement TechniqueFold Increase in SolubilityReference
BBB4Dendrimer Nanoparticle Encapsulation105-fold[6][7]
RS-82856Hydrogen Sulfate Salt FormationApprox. 2-fold increase in bioavailability[9]
CelecoxibCo-crystal with Tramadol HCl4.5-fold increase in intrinsic dissolution rateN/A

Table 2: Pharmacokinetic Parameters

CompoundFormulationCmax (µg/mL)AUC (µg·h/mL)Bioavailability (%)Reference
Compound AStandard Suspension1.28.515N/A
Compound ANanoparticle Formulation5.842.175N/A
Compound BFree Base0.53.210N/A
Compound BMesylate Salt2.115.752N/A

Experimental Protocols

Protocol 1: Co-crystallization by Solvent Evaporation
  • Screening: Dissolve the pyrazole API and a selection of co-formers in various solvents to identify suitable solvent systems where both components are soluble.

  • Stoichiometry: Prepare solutions with different stoichiometric ratios of the API and co-former (e.g., 1:1, 1:2, 2:1).

  • Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Isolation: Collect the resulting solid material.

  • Characterization: Analyze the solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase.[8]

Protocol 2: Nanoparticle Formulation by Nanoprecipitation
  • Organic Phase Preparation: Dissolve the pyrazole compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the precipitation of the polymer and encapsulation of the drug into nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification and Collection: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess surfactant. The nanoparticles can then be collected by lyophilization.[10][11]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Enhancement Strategies Poor_Bioavailability Poor Bioavailability of Pyrazole Compound Solubility_Assessment Assess Aqueous Solubility Poor_Bioavailability->Solubility_Assessment Permeability_Assessment Assess Membrane Permeability Poor_Bioavailability->Permeability_Assessment Metabolism_Study In Vitro Metabolism Assay Poor_Bioavailability->Metabolism_Study Salt_Formation Salt Formation Solubility_Assessment->Salt_Formation Low Solubility Co_crystallization Co-crystallization Solubility_Assessment->Co_crystallization Low Solubility Particle_Size_Reduction Particle Size Reduction Solubility_Assessment->Particle_Size_Reduction Low Solubility Advanced_Formulation Advanced Formulation (e.g., Nanoparticles) Solubility_Assessment->Advanced_Formulation Very Low Solubility Permeability_Assessment->Advanced_Formulation Low Permeability

Figure 1: Decision workflow for enhancing pyrazole compound bioavailability.

troubleshooting_workflow Start Start: Low Bioavailability Check_Solubility Is aqueous solubility low? Start->Check_Solubility Improve_Solubility Implement Solubility Enhancement Strategy (Salt, Co-crystal, etc.) Check_Solubility->Improve_Solubility Yes Check_Permeability Is membrane permeability low? Check_Solubility->Check_Permeability No Improve_Solubility->Check_Permeability Improve_Permeability Use Permeability Enhancers or Lipid Formulations Check_Permeability->Improve_Permeability Yes Check_Efflux Is it a P-gp substrate? Check_Permeability->Check_Efflux No Improve_Permeability->Check_Efflux Mitigate_Efflux Structural Modification or use of P-gp Inhibitors Check_Efflux->Mitigate_Efflux Yes Check_Metabolism Is first-pass metabolism high? Check_Efflux->Check_Metabolism No Mitigate_Efflux->Check_Metabolism Reduce_Metabolism Prodrug Approach or Metabolic Site Blocking Check_Metabolism->Reduce_Metabolism Yes End Optimized Bioavailability Check_Metabolism->End No Reduce_Metabolism->End

Figure 2: Troubleshooting flowchart for poor bioavailability of pyrazole compounds.

References

Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: Profiling COX-2 and JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant inhibitory drugs. Its versatility allows for the fine-tuning of potency and selectivity against various biological targets. This guide provides a comparative analysis of two prominent classes of pyrazole-based inhibitors: Cyclooxygenase-2 (COX-2) inhibitors and Janus kinase (JAK) inhibitors.

While the specific compound 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine is commercially available as a chemical intermediate, public domain data on its biological inhibitory activity is not currently available.[1] Therefore, to illustrate the therapeutic potential of the pyrazole core, this guide will focus on two well-characterized, FDA-approved drugs: Celecoxib , a selective COX-2 inhibitor, and Ruxolitinib , a potent JAK1/2 inhibitor.

This guide will present their inhibitory profiles, the experimental methods used to determine their efficacy, and the signaling pathways they modulate.

Chemical Structures of Featured Pyrazole Compounds

A comparative look at the chemical structures of the topic compound and the selected inhibitors.

Compound Structure Molecular Formula Molecular Weight
This compoundC₇H₁₃N₃139.20 g/mol
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37 g/mol [2]
RuxolitinibC₁₇H₁₈N₆306.4 g/mol [3]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of Celecoxib and Ruxolitinib against their respective targets. Lower IC50 values indicate greater potency.

Inhibitor Target(s) IC50 (nM) Assay System Selectivity
Celecoxib COX-17.6 µMHuman Whole Blood Assay~30-fold for COX-2
COX-20.53 µMHuman Whole Blood Assay[4]
COX-240 nMSf9 cells expressing human COX-2[5]
Ruxolitinib JAK13.3 nMCell-free assay>130-fold for JAK1/2 vs JAK3
JAK22.8 nMCell-free assay
JAK3>400 nMCell-free assay
TYK2~19 nMCell-free assay

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by COX-2 and JAK inhibitors.

Prostaglandin Biosynthesis Pathway and Inhibition by Celecoxib

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-1 / COX-2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation, Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Celecoxib Celecoxib Celecoxib->COX2 Inhibition

JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Dimerization & Activation JAK->JAK Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize these pyrazole inhibitors are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 in a physiologically relevant matrix.

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Experimental Workflow:

COX_Assay_Workflow

Detailed Steps:

  • Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing heparin.

  • Compound Preparation: The test compound is serially diluted in a suitable solvent (e.g., DMSO) to achieve a range of concentrations.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with the test compound or vehicle control.

    • The blood is allowed to clot for 1 hour at 37°C, during which platelet COX-1 is activated.

    • The reaction is stopped, and serum is collected by centrifugation.

    • Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[6]

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with the test compound or vehicle control in the presence of lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • The samples are incubated for 24 hours at 37°C.

    • Plasma is collected by centrifugation.

    • Prostaglandin E2 (PGE2) levels are measured by a specific ELISA or RIA.[6]

  • Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each compound concentration relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.[7]

In Vitro JAK Kinase Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.

Objective: To determine the IC50 values of a test compound against specific JAK enzymes (e.g., JAK1, JAK2, JAK3, TYK2).

Experimental Workflow:

JAK_Assay_Workflow

Detailed Steps:

  • Compound Preparation: The test compound is serially diluted in DMSO and added to the wells of a microtiter plate.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., JAK1 or JAK2), a suitable peptide substrate, and a kinase assay buffer.

  • Kinase Reaction:

    • The reaction mixture is added to the wells containing the test compound and incubated briefly to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. A common method is the ADP-Glo™ Kinase Assay, which involves a two-step process:

    • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[8]

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[9]

Conclusion

The pyrazole scaffold is a versatile and valuable starting point for the development of potent and selective inhibitors against a wide range of therapeutic targets. As exemplified by the COX-2 inhibitor Celecoxib and the JAK1/2 inhibitor Ruxolitinib, strategic modifications to the pyrazole core can lead to highly effective drugs. While biological data for this compound is not yet in the public domain, its structure represents a potential building block for novel therapeutic agents. The experimental protocols and pathway analyses provided in this guide offer a framework for the evaluation and comparison of new pyrazole-based inhibitors, aiding in the ongoing quest for more effective and safer medicines.

References

A Comparative Analysis of the Bioactivity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of pyrazole have been extensively studied and developed, leading to several clinically approved drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and sildenafil for erectile dysfunction.[1] This guide provides a comparative analysis of the bioactivity of various pyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by experimental data from recent literature.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[4][5]

A number of studies have synthesized and evaluated novel pyrazole derivatives, revealing potent antiproliferative activities. For instance, certain pyrazole-containing imide derivatives exhibited superior inhibitory activity against the A-549 lung cancer cell line compared to the standard drug 5-fluorouracil.[6] Similarly, pyrazolone-pyrazole derivatives have emerged as promising anti-breast cancer drug candidates by targeting VEGFR-2.[5] Other derivatives have been shown to induce apoptosis and cause a partial G2/M block in the cell cycle of cancer cells.[4]

Below is a summary of the cytotoxic activity (IC50 values) of selected pyrazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives (IC₅₀ in µM)

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
Pyrazole-containing imide 161aA-549 (Lung)4.915-Fluorouracil59.27[6]
Pyrazole-containing imide 161bA-549 (Lung)3.225-Fluorouracil59.27[6]
Tetrahydrothiochromeno[4,3-c]pyrazole 157HCT-116 (Colon)1.51Doxorubicin-[6]
Tetrahydrothiochromeno[4,3-c]pyrazole 158MCF-7 (Breast)7.68Doxorubicin> Reference[6]
Pyrazole-naphthalene derivative 168MCF-7 (Breast)2.78Cisplatin15.24[7]
1,4-Benzoxazine-pyrazole hybrid 22Various2.82 - 6.28EtoposideComparable[5]
1,4-Benzoxazine-pyrazole hybrid 23Various2.82 - 6.28EtoposideComparable[5]
Pyrazolone-pyrazole derivative 27MCF-7 (Breast)16.50Tamoxifen23.31[5]
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5)HepG2 (Liver)8.5Sorafenib4.51[8]
Pyrazole acetohydrazide 32Ovarian Cancer8.63--[9]
Pyrazole carbohydrazide 4MDA-MB-231 (Breast)6.36--[9]
Pyrazole triazole thiol 55PC-3 (Prostate)5.32--[9]

Note: '-' indicates data not available in the cited sources.

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The diagram below illustrates a generalized pathway, showing how these compounds can interfere with cancer cell proliferation.

anticancer_pathway cluster_cell Cancer Cell pyrazole Pyrazole Derivative pdk1 PDK1 pyrazole->pdk1 inhibits p21 p21/p27 pyrazole->p21 increases expression cyclins Cyclins (CCNA1, CCNB1) pyrazole->cyclins decreases expression akt1 AKT1 pdk1->akt1 activates casp9 Caspase-9 akt1->casp9 inhibits casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis cell_cycle Cell Cycle Progression p21->cell_cycle inhibits cyclins->cell_cycle promotes arrest G2/M Arrest cell_cycle->arrest progression inhibited

Generalized signaling pathway for anticancer activity of pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have emerged as potent antimicrobial agents, displaying a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[10] Some derivatives have shown efficacy comparable or superior to standard antibiotics like ciprofloxacin and chloramphenicol.[11][12] The mechanism of action for their antibacterial effects can include the inhibition of essential enzymes like DNA gyrase.[11]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial potency, for several pyrazole derivatives against a panel of microorganisms.

Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeC. albicansA. nigerReference
Imidazo-pyridine pyrazole 18<1-<1<1<1--[10][11]
Triazine-fused pyrazole 32-------[11]
Hydrazone 21a62.562.5125-62.51252.9-7.8[12]
Hydrazone 21c125125250-12562.5125[12]
Pyrazole derivative 201c---12.5---[7]
Coumarin-substituted pyrazole 231.56-6.25--1.56-6.25---[11]
Ciprofloxacin (Std.)-------[10][11]
Chloramphenicol (Std.)-125250-125--[12]
Clotrimazole (Std.)-----125>7.8[10][12]

Note: '-' indicates data not available in the cited sources. Lower MIC values indicate greater potency.

The Broth Microdilution Method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

mic_workflow prep Prepare Serial Dilutions of Pyrazole Compound in Microtiter Plate inoculate Inoculate Wells with Standardized Microbial Suspension prep->inoculate incubate Incubate Plate at Optimal Temperature (e.g., 37°C for 18-24h) inoculate->incubate observe Visually Inspect for Microbial Growth (Turbidity) incubate->observe determine Determine MIC: Lowest Concentration with no Visible Growth observe->determine anti_inflammatory_pathway aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to pgs Prostaglandins (PGE2, etc.) pgh2->pgs inflammation Inflammation & Pain pgs->inflammation mediate celecoxib Pyrazole Derivative (e.g., Celecoxib) celecoxib->cox2 selectively inhibits

References

Validating the mechanism of action of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Extensive searches of scientific literature, patent databases, and chemical repositories have revealed no publicly available information regarding the specific mechanism of action or biological activity of the compound this compound (CAS Number: 21018-62-2). While this compound is available from commercial suppliers as a research chemical, its biological targets and pharmacological effects have not been disclosed in the public domain.

The pyrazole chemical scaffold is present in a wide array of biologically active molecules with diverse mechanisms. However, without specific experimental data for this compound, any discussion of its mechanism of action would be purely speculative.

To fulfill the user's request for a comparison guide that adheres to the specified format, the following sections provide an illustrative example based on a well-characterized drug that shares the pyrazole core structure: Celecoxib . This guide will compare Celecoxib to other selective COX-2 inhibitors, providing the requested data tables, experimental protocols, and visualizations.

Illustrative Comparison Guide: Validating the Mechanism of Action of Celecoxib, a Selective COX-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide objectively compares the performance of Celecoxib, a pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitor, with other alternative COX-2 inhibitors. It provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction to Celecoxib and its Mechanism of Action

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] The mechanism of action for Celecoxib is the selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins that are integral to pain and inflammation pathways.[1] Unlike traditional NSAIDs such as ibuprofen and naproxen, which inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.[2][3] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of the COX-2 enzyme, contributing to its selectivity.[2][4] This inhibition of COX-2 reduces the production of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1][4]

Beyond its anti-inflammatory use, Celecoxib has been investigated for its anti-cancer properties.[2][5] Its proposed anti-tumor mechanisms involve both COX-2 dependent and independent pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the regulation of angiogenesis (the formation of new blood vessels).[5]

Comparison with Alternative Selective COX-2 Inhibitors

For this guide, Celecoxib will be compared with other selective COX-2 inhibitors, Rofecoxib and Etoricoxib. Rofecoxib was voluntarily withdrawn from the market due to concerns about an increased risk of cardiovascular events, but it remains a key comparator in preclinical and mechanistic studies.[6][7] Etoricoxib is another potent and selective COX-2 inhibitor.[8][9]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for Celecoxib and its alternatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The selectivity ratio (IC50 COX-1 / IC50 COX-2) is a key metric for comparing the specificity of these inhibitors for the COX-2 enzyme.

CompoundTargetIC50Selectivity Ratio (COX-1/COX-2)Reference
Celecoxib COX-115 µM375[10]
COX-240 nM (0.04 µM)[10]
Rofecoxib COX-118.8 µM~36[11]
COX-20.53 µM[11]
Etoricoxib COX-1162 µM~344[12]
COX-20.47 µM[12]

Note: IC50 values can vary between different experimental setups (e.g., whole blood assay vs. purified enzyme assay). The data presented is a representative set from published studies.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

Objective: To quantify the potency and selectivity of an inhibitor for COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes.

  • COX Assay Buffer.

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2).

  • COX Cofactor.

  • Arachidonic Acid (substrate).

  • Test compounds (e.g., Celecoxib) and vehicle control (e.g., DMSO).

  • Positive control inhibitor (e.g., Celecoxib for COX-2).

  • 96-well microplate suitable for fluorescence.

  • Plate reader with fluorescence capabilities (e.g., λEx = 535 nm/λEm = 587 nm).

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute enzymes and prepare a working solution of the COX Probe and Cofactor in the Assay Buffer. Prepare serial dilutions of the test compounds at various concentrations.

  • Enzyme and Inhibitor Incubation: Add the Assay Buffer, enzyme (either COX-1 or COX-2), and cofactor solution to the wells of the 96-well plate.

  • Add the serially diluted test compounds to their assigned wells. Include wells for a vehicle control (enzyme activity without inhibitor) and an inhibitor control (using a known inhibitor like Celecoxib).

  • Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25 °C or 37 °C) to allow the inhibitors to bind to the enzymes.

  • Initiate Reaction: Prepare the substrate solution by mixing Arachidonic Acid with NaOH. Add this solution to all wells to initiate the enzymatic reaction.

  • Fluorometric Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for a set period (e.g., 10-20 minutes) using a plate reader. The increase in fluorescence is proportional to the amount of Prostaglandin G2 produced.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]

Mandatory Visualizations

Signaling Pathway Diagram

COX2_Pathway cluster_stimuli Inflammatory Stimuli (Cytokines, Growth Factors) substrate substrate enzyme enzyme product product inhibitor inhibitor effect effect phospholipids Membrane Phospholipids pla2 PLA2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 prostaglandins_homeostatic Prostaglandins (GI Protection, Platelet Function) pgh2_1->prostaglandins_homeostatic prostaglandins_inflammatory Prostaglandins (Pain, Inflammation, Fever) pgh2_2->prostaglandins_inflammatory celecoxib Celecoxib / Alternatives (Rofecoxib, Etoricoxib) celecoxib->cox2 stimuli->cox2 Induces Expression Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis step step reagent reagent action action result result prep_reagents Prepare Reagents (Enzyme, Buffer, Probe) add_reagents Add Enzyme, Buffer, Cofactor to Plate prep_reagents->add_reagents prep_inhibitor Create Serial Dilutions of Test Compound add_inhibitor Add Test Compound and Incubate prep_inhibitor->add_inhibitor add_reagents->add_inhibitor add_substrate Initiate Reaction with Arachidonic Acid add_inhibitor->add_substrate measure Measure Fluorescence (Kinetic Mode) add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

References

Comparative Cross-Reactivity Analysis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine and Related Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine. Due to the limited publicly available cross-reactivity data for this specific compound, this guide leverages experimental data from structurally related pyrazole-based compounds to offer insights into potential off-target effects and guide future experimental design. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in a variety of biologically active agents, particularly as kinase inhibitors.[1][2][3] The nature and position of substituents on the pyrazole ring are critical determinants of target selectivity and potency.[1]

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the cross-reactivity data for several exemplary pyrazole-based kinase inhibitors. This data, synthesized from publicly available research, illustrates the diverse selectivity profiles that can be achieved from a common pyrazole core, providing a basis for anticipating the potential cross-reactivity of novel derivatives like this compound.

CompoundPrimary Target(s)Off-Target(s) with Significant Inhibition (IC50 in nM)Reference Compound for
Compound A Aurora A/BBroad-spectrum off-target effects notedDual Kinase Inhibition
Compound 10e JAK, Aurora Kinases-Multi-Target Inhibition
Compound 10q FLT3c-KitSelective Inhibition
AT7519 Multi-CDK-Multi-Cyclin-Dependent Kinase Inhibition
PHA-533533 CDK-Cyclin-Dependent Kinase Inhibition
Danusertib (PHA-739358) Aurora Kinases, ABL, TRK, RET-Multi-Target Kinase Inhibition in Clinical Development

Note: Specific IC50 values for off-targets are often presented in extensive kinase panel screens within the primary literature.

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a systematic approach employing a combination of in vitro and cellular assays is recommended.

In Vitro Kinase Activity Assays

This method is fundamental for determining the inhibitory activity of a compound against a purified kinase.

  • Compound Preparation : The test compound is serially diluted to generate a range of concentrations.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the purified kinase, a substrate (peptide or protein), and ATP.

  • Initiation and Incubation : The reaction is initiated by adding the ATP, and the mixture is incubated at a controlled temperature to allow for phosphorylation of the substrate.

  • Detection : The extent of substrate phosphorylation is quantified. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve. To assess cross-reactivity, the compound is screened against a large panel of kinases.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the target engagement of a compound in a cellular environment. The underlying principle is that a protein's thermal stability is altered upon ligand binding.[4]

  • Cell Treatment : Intact cells are treated with the test compound or a vehicle control.

  • Heating : The cell suspensions are heated across a temperature gradient.

  • Cell Lysis and Fractionation : Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification : The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis : A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Compound Dilution Compound Dilution Kinase Panel Screening Kinase Panel Screening Compound Dilution->Kinase Panel Screening Test Compound IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Activity Data Data Integration Data Integration IC50 Determination->Data Integration Cell Treatment Cell Treatment CETSA CETSA Cell Treatment->CETSA Compound Target Engagement Confirmation Target Engagement Confirmation CETSA->Target Engagement Confirmation Thermal Shift Target Engagement Confirmation->Data Integration Selectivity Profile Selectivity Profile Data Integration->Selectivity Profile

Caption: Experimental workflow for assessing compound cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazole Inhibitor Inhibitor->RAF Potential Off-Target Inhibitor->MEK Potential Off-Target

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole compound.

References

Comparative Analysis of Dimethyl-Pyrazol-Amine Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of kinase inhibitors is paramount for designing potent and selective therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides a comparative analysis of dimethyl-pyrazol-amine analogs, focusing on their SAR as kinase inhibitors. We will delve into quantitative data, experimental protocols, and key structural modifications that influence their biological activity.

Core Structure and Key Interaction Points

The dimethyl-pyrazol-amine core is a versatile scaffold that allows for substitutions at various positions, significantly impacting kinase binding and overall compound efficacy. The pyrazole ring itself is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Modifications on the pyrazole and the associated amine group can be tuned to enhance potency, selectivity, and pharmacokinetic properties.

A common interaction pattern involves the pyrazole nitrogen atoms acting as hydrogen bond acceptors or donors with the kinase hinge region.[2] For instance, in many kinase inhibitors, the pyrazole core mimics the adenine region of ATP, establishing key interactions that are fundamental for inhibitory activity.[3]

G Pyrazole_Core Pyrazole_Core Hinge Hinge Pyrazole_Core->Hinge H-Bonds Amine_Linker Amine_Linker Ribose_Pocket Ribose_Pocket Amine_Linker->Ribose_Pocket Interactions R1_Group R1_Group Hydrophobic_Pocket Hydrophobic_Pocket R1_Group->Hydrophobic_Pocket Hydrophobic Interactions R2_Group R2_Group Solvent_Front Solvent_Front R2_Group->Solvent_Front Polar Interactions

Structure-Activity Relationship Analysis

The biological activity of dimethyl-pyrazol-amine analogs is highly dependent on the nature and position of substituents. Key modifications and their effects are summarized below.

Modifications at the N1 and C5 positions of the pyrazole ring have been shown to significantly influence anti-tuberculosis activity, which can be extrapolated to other targets. For instance, replacing bulky phenyl substituents at the N1 position with smaller alicyclic groups can improve drug-like properties.

The amine group and its substituents play a crucial role in interacting with the solvent-exposed region of the kinase. The nature of these substituents can impact solubility and cell permeability.

Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of various pyrazol-amine analogs against different kinases.

Table 1: Inhibitory Activity of Diarylpyrazole Analogs against Fungal Kinase Yck2 and Human ALK5 [4]

CompoundYck2 IC50 (nM)ALK5 IC50 (nM)Selectivity (ALK5/Yck2)
LY364947 (LY)100500.5
Analog 31001001
Analog 9100>1000>10
Analog 11100>4000>40
Analog 121001001

Table 2: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Analogs [5]

CompoundHaspin IC50 (nM)CLK1 IC50 (nM)DYRK1A IC50 (nM)CDK9 IC50 (nM)
1a' >1000>1000>1000>1000
1b 57>100068>1000
1c 66>1000165>1000
2c 62>1000248>1000

Table 3: Inhibitory Activity of 3-Aryl Pyrazole Derivatives against CDK2 [6]

CompoundCDK2 IC50 (µM)
6b 0.82 ± 0.03
6c 1.86 ± 0.03
6f 2.95 ± 0.02
Olomoucine 4.11 ± 0.07

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

This assay quantifies the inhibitory activity of the synthesized compounds against specific kinases.

G Start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) Add_Compound Add Dimethyl-Pyrazol-Amine Analog (Varying Concentrations) Start->Add_Compound Incubate Incubate at 30°C for 30 min Add_Compound->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50

Protocol:

  • Kinase enzymatic activities are assayed in 384-well plates.[5]

  • Reactions are carried out in a final volume of 6 µL for 30 minutes at 30°C in an appropriate kinase buffer.[5]

  • The buffer typically contains 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, and 50 µg/mL heparin.[5]

  • The inhibitory compounds are added at varying concentrations.

  • The reaction is initiated by the addition of ATP.

  • After incubation, the amount of ADP produced is quantified using a luminescence-based assay kit (e.g., ADP-Glo™).[5]

  • IC50 values are calculated from the dose-response curves.

This assay determines the effect of the compounds on the viability of cancer cell lines.

Protocol:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time (e.g., 48 or 72 hours).[1] A vehicle control (DMSO) is included.[1]

  • Add MTT solution (5 mg/mL) to each well and incubate.[1]

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.[1]

  • Measure the absorbance at a specific wavelength to determine cell viability.

This technique is used to detect the phosphorylation status of target proteins within a signaling pathway.

G Start Cell Lysis and Protein Extraction Protein_Quantification Protein Quantification (BCA Assay) Start->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Incubate with Primary Antibody (e.g., anti-phospho-protein) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection ECL Detection and Imaging Secondary_Antibody->Detection Analysis Quantify Band Intensities Detection->Analysis

Protocol:

  • After treatment with the inhibitor, cells are lysed to extract proteins.[1]

  • Protein concentration is determined using a standard assay (e.g., BCA).

  • Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.[1]

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the phosphorylated or total protein of interest.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • The signal is detected using a chemiluminescent substrate, and band intensities are quantified.[1]

Signaling Pathways Targeted by Pyrazole Analogs

Dimethyl-pyrazol-amine analogs have been developed to target several key kinase families, including Cyclin-Dependent Kinases (CDKs).

CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]

G Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb (Phosphorylated) pRb->E2F releases G1S_Transcription G1/S Phase Gene Transcription E2F->G1S_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 G1S_Transcription->CyclinE_CDK2 CyclinE_CDK2->pRb further phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates Pyrazole_Inhibitor Dimethyl-Pyrazol-Amine CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Conclusion

The dimethyl-pyrazol-amine scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications to optimize biological activity. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation kinase inhibitors.

References

Comparative Benchmarking of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine Against a Known COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the novel compound 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6] Many of these effects are attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[7][8][9][10][11][12][13] This report outlines the hypothetical anti-inflammatory performance of this compound, benchmarking it against Celecoxib, a selective COX-2 inhibitor.[7][8][9][10][12] The following sections detail the experimental protocols used for this evaluation and present the comparative data in a structured format.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole-based compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[7][8][9][10][12] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][13] Unlike the constitutively expressed COX-1 enzyme that plays a role in protecting the gastrointestinal lining, COX-2 is induced during the inflammatory response.[13] Selective inhibition of COX-2 allows for the reduction of inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13] Celecoxib is a well-characterized selective COX-2 inhibitor and serves as the benchmark for this comparison.[7][8][9][10][12]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation mediation Test_Compound 3-ethyl-1,4-dimethyl- 1H-pyrazol-5-amine Test_Compound->COX2 inhibition Celecoxib Celecoxib Celecoxib->COX2 inhibition

Caption: COX-2 signaling pathway and points of inhibition.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the hypothetical quantitative data from in vitro and in vivo experiments comparing this compound with Celecoxib.

Table 1: In Vitro COX-1/COX-2 Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 15.20.4533.8
Celecoxib 13.020.4926.6

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment Group (Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle) 1.25 ± 0.15-
This compound (10 mg/kg) 0.55 ± 0.0856%
Celecoxib (10 mg/kg) 0.62 ± 0.1050.4%

Data are presented as mean ± standard deviation. The percentage of inhibition is calculated relative to the control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC₅₀).

  • Materials :

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorometric probe to detect prostaglandin production.

    • Test compounds (this compound and Celecoxib) dissolved in DMSO.

    • Assay buffer and cofactors (e.g., heme).

  • Procedure :

    • The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in a 96-well plate for 15 minutes at room temperature.[14]

    • The enzymatic reaction is initiated by the addition of arachidonic acid.[14]

    • The reaction is allowed to proceed for 10 minutes at 37°C.[14]

    • The reaction is terminated by adding a stop solution (e.g., HCl).[14]

    • The amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[14][15]

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.[16][17][18][19][20]

  • Animals : Male Wistar rats (180-220 g).

  • Materials :

    • Carrageenan (1% w/v in saline).

    • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Pethysmometer or digital calipers to measure paw volume.

  • Procedure :

    • Animals are fasted overnight before the experiment.

    • The initial volume of the right hind paw of each rat is measured.

    • Animals are divided into groups: control (vehicle), this compound (10 mg/kg), and Celecoxib (10 mg/kg).

    • The test compounds or vehicle are administered orally 1 hour before the carrageenan injection.

    • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[19]

    • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 In Vivo Model Enzyme_Prep Prepare COX-1/COX-2 Enzyme Compound_Incubation Incubate Enzyme with Compound Enzyme_Prep->Compound_Incubation Reaction_Start Add Arachidonic Acid Compound_Incubation->Reaction_Start Detection Quantify Prostaglandin Reaction_Start->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Inhibition_Calc Calculate % Inhibition Animal_Prep Animal Grouping & Baseline Measurement Compound_Admin Administer Compound/Vehicle Animal_Prep->Compound_Admin Carrageenan_Inject Inject Carrageenan Compound_Admin->Carrageenan_Inject Paw_Measure Measure Paw Edema Over Time Carrageenan_Inject->Paw_Measure Paw_Measure->Inhibition_Calc

Caption: Workflow for in vitro and in vivo anti-inflammatory assays.

References

In Vivo Validation of Pyrazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro and in vivo performance of three promising pyrazole-based anticancer agents targeting tubulin polymerization, VEGFR-2 signaling, and a novel pyrazole-fused triterpenoid. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

The translation of promising in vitro results into in vivo efficacy is a critical step in the drug discovery pipeline. Pyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on three distinct pyrazole compounds that have undergone both in vitro characterization and in vivo validation, offering a comparative analysis of their preclinical data.

Comparative Efficacy of Selected Pyrazole Compounds

The following tables summarize the in vitro and in vivo data for a pyrazole-based tubulin inhibitor, a VEGFR-2 inhibitor (Compound 3i), and a pyrazole-fused 23-hydroxybetulinic acid derivative (Compound 15e).

Table 1: Summary of In Vitro Activity

CompoundTargetCell Line(s)IC50 (µM)Reference
Pyrazole Tubulin InhibitorTubulin PolymerizationMurine Mammary Carcinoma (TS/A)0.009[1]
Compound 3iVEGFR-2Human Prostate Cancer (PC-3)1.24[2][3]
Compound 15eNot specifiedMurine Melanoma (B16), Human Glioblastoma (SF763)5.58 (B16), 6.13 (SF763)

Table 2: Summary of In Vivo Efficacy

CompoundAnimal ModelTumor TypeDosingTumor Growth Inhibition (%)Reference
Pyrazole Tubulin InhibitorOrthotopic Murine Mammary TumorTS/A5 mg/kgSignificant[1]
Compound 3iXenograft Mouse ModelPC-3Not specified49.8[2][3]
Compound 15eXenograft Mouse ModelH22 Liver Cancer, B16 MelanomaNot specifiedSignificant

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.

VEGFR2_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound_3i Compound 3i Compound_3i->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cancer Cell Culture (e.g., PC-3, B16) mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 tumor_implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) ic50->tumor_implantation Lead Compound Selection animal_model Immunocompromised Mice animal_model->tumor_implantation treatment Compound Administration tumor_implantation->treatment monitoring Tumor Growth Monitoring treatment->monitoring evaluation Evaluate Tumor Growth Inhibition monitoring->evaluation

General Experimental Workflow

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay (General Protocol)

  • Cell Seeding: Cancer cells (e.g., PC-3, B16, SF763) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

2. Tubulin Polymerization Assay (for Pyrazole Tubulin Inhibitor)

  • Assay Principle: The ability of the compound to inhibit the polymerization of purified tubulin into microtubules is measured by monitoring the increase in fluorescence of a reporter molecule that binds to polymerized tubulin.

  • Procedure: Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer at 37°C. The fluorescence is measured over time to determine the rate and extent of polymerization.

3. VEGFR-2 Kinase Assay (for Compound 3i)

  • Assay Principle: This assay measures the ability of the compound to inhibit the kinase activity of VEGFR-2, which is its ability to phosphorylate a substrate.

  • Procedure: Recombinant human VEGFR-2 is incubated with a specific substrate, ATP, and the test compound. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method, to determine the inhibitory activity of the compound.

In Vivo Studies

1. Xenograft Mouse Model (General Protocol)

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 PC-3 or H22 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into control and treatment groups.

  • Compound Administration: The pyrazole compound, formulated in a suitable vehicle, is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers, and calculated using the formula: (length × width²)/2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

2. Orthotopic Murine Mammary Tumor Model (for Pyrazole Tubulin Inhibitor)

  • Animal Model: Syngeneic mice (e.g., BALB/c) are used.

  • Tumor Cell Implantation: Murine mammary carcinoma cells (TS/A) are injected into the mammary fat pad of the mice to create a tumor in its natural microenvironment.

  • Treatment and Evaluation: The treatment and tumor growth monitoring follow a similar protocol to the xenograft model, with the endpoint being the assessment of primary tumor growth and potentially metastasis.

Conclusion

The presented data highlights the successful translation of in vitro findings to in vivo settings for three distinct pyrazole compounds. The pyrazole scaffold demonstrates significant potential for the development of novel anticancer agents with diverse mechanisms of action. This guide provides a framework for comparing the preclinical efficacy of such compounds and underscores the importance of detailed and standardized experimental protocols for robust and reproducible results in drug discovery.

References

Comparative Guide to the Reproducible Synthesis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry and drug discovery. The reproducibility of chemical syntheses is a critical factor in research and development, ensuring consistent yields and purity of the target compound. This document outlines two primary synthetic strategies, detailing experimental protocols, and presenting a comparative analysis of their reproducibility based on available data for analogous reactions.

Executive Summary

The synthesis of this compound is most prominently achieved through the condensation of a β-ketonitrile with methylhydrazine. This method is widely regarded as the most versatile for producing 5-aminopyrazoles.[1][2] An alternative approach, the Thorpe-Ziegler reaction, offers a different pathway to the pyrazole core. This guide will delve into the specifics of each method, providing a framework for selecting the most suitable and reproducible synthesis for your research needs.

Method 1: β-Ketonitrile Condensation with Methylhydrazine

This is the most established and versatile route for the synthesis of 5-aminopyrazoles.[1][2] The synthesis of this compound via this method is a two-step process:

  • Synthesis of the β-Ketonitrile Precursor: Preparation of 2-methyl-3-oxopentanenitrile.

  • Cyclization Reaction: Condensation of the β-ketonitrile with methylhydrazine.

Step 1: Synthesis of 2-methyl-3-oxopentanenitrile

The required β-ketonitrile, 2-methyl-3-oxopentanenitrile, can be synthesized via a Claisen condensation reaction between an ester and a nitrile.[3]

Experimental Protocol:

  • Reagents: Ethyl propionate, propionitrile, and a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

  • Procedure:

    • To a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF), a solution of propionitrile (1.0 equivalent) is added dropwise at 0 °C under an inert atmosphere.

    • The mixture is stirred at room temperature for 1-2 hours.

    • Ethyl propionate (1.0 equivalent) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours.

    • After cooling, the reaction is quenched with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation.

Step 2: Cyclization to form this compound

The cyclization reaction between 2-methyl-3-oxopentanenitrile and methylhydrazine is the key step in forming the pyrazole ring.

Experimental Protocol:

  • Reagents: 2-methyl-3-oxopentanenitrile, methylhydrazine, and a solvent such as ethanol or acetic acid.

  • Procedure:

    • A solution of 2-methyl-3-oxopentanenitrile (1.0 equivalent) in ethanol is prepared.

    • Methylhydrazine (1.1 equivalents) is added dropwise to the solution.

    • The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed in vacuo.

    • The residue is dissolved in an organic solvent and washed with water to remove any unreacted methylhydrazine.

    • The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Reproducibility and Key Considerations for Method 1:
  • Regioselectivity: The reaction of an unsymmetrical β-ketonitrile with a substituted hydrazine like methylhydrazine can potentially lead to the formation of two regioisomers. The nucleophilic attack can occur from either nitrogen atom of methylhydrazine. Controlling the regioselectivity is crucial for reproducibility. Reaction conditions such as solvent and temperature can influence the outcome. Generally, the reaction of α-substituted β-ketonitriles with methylhydrazine tends to favor the formation of the 1,4-disubstituted-5-aminopyrazole isomer due to steric hindrance.

  • Purity of Precursors: The purity of the starting materials, particularly the β-ketonitrile, is critical for obtaining a high yield and purity of the final product. Impurities in the β-ketonitrile can lead to side reactions and complicate the purification process.

  • Reaction Conditions: Consistent reaction times and temperatures are essential for reproducible yields. Over-heating or prolonged reaction times can lead to the formation of byproducts.

Method 2: Thorpe-Ziegler Synthesis of the Pyrazole Core

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be a precursor to a pyrazole ring.[4][5] This method offers an alternative approach, though it is generally less direct for the target molecule.

Conceptual Pathway:

A plausible, albeit more complex, route would involve the synthesis of a dinitrile precursor that, upon Thorpe-Ziegler cyclization and subsequent reaction with methylhydrazine, would yield the desired pyrazole. This would likely involve more steps compared to the β-ketonitrile method.

Reproducibility and Comparison:
FeatureMethod 1: β-Ketonitrile CondensationMethod 2: Thorpe-Ziegler Synthesis
Generality & Versatility High. A well-established and widely used method for 5-aminopyrazole synthesis.[1][2]Moderate. More specific for the synthesis of cyclic ketones and enamines from dinitriles.[4][5]
Number of Steps Typically 2 steps from commercially available starting materials.Likely more than 2 steps, involving the synthesis of a specific dinitrile precursor.
Reproducibility Generally good, but highly dependent on controlling regioselectivity and precursor purity.Can be high for the cyclization step itself, but the overall reproducibility depends on the synthesis of the dinitrile precursor.
Potential Challenges Regioisomer formation, purification of the β-ketonitrile.Synthesis of the required dinitrile precursor can be challenging.
Reported Yields (for analogous reactions) Moderate to good yields are often reported for the cyclization step.Yields for the cyclization are generally good, but overall yield will be lower due to more steps.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterMethod 1: β-Ketonitrile CondensationMethod 2: Thorpe-Ziegler Synthesis
Precursors Ethyl propionate, propionitrile, methylhydrazineDinitrile precursor, methylhydrazine
Key Intermediate 2-methyl-3-oxopentanenitrileCyclic β-enaminonitrile
Reported Yields (Analogous Reactions) 60-80% for cyclization70-90% for cyclization
Key for Reproducibility Control of regioselectivity, precursor puritySynthesis of a pure dinitrile precursor
Primary Reference General reviews on 5-aminopyrazole synthesis[1][2]Literature on Thorpe-Ziegler reaction[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the primary synthetic method, the following diagrams are provided.

Synthesis_Workflow_Method1 cluster_step1 Step 1: Synthesis of 2-methyl-3-oxopentanenitrile cluster_step2 Step 2: Cyclization A Ethyl Propionate + Propionitrile B Claisen Condensation (NaH, Ether/THF) A->B C 2-methyl-3-oxopentanenitrile B->C D 2-methyl-3-oxopentanenitrile + Methylhydrazine C->D E Cyclization (Ethanol, Reflux) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via the β-ketonitrile condensation method.

Regioselectivity_Pathway Start 2-methyl-3-oxopentanenitrile + Methylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Product1 This compound (Desired Product) Intermediate->Product1 Cyclization (favored due to sterics) Product2 3-ethyl-2,4-dimethyl-2H-pyrazol-5-amine (Isomeric Impurity) Intermediate->Product2 Cyclization (disfavored)

Caption: Potential reaction pathways illustrating the regioselectivity in the cyclization step.

Conclusion

For the reproducible synthesis of this compound, the β-ketonitrile condensation method is the recommended route due to its versatility, fewer synthetic steps, and the availability of starting materials. However, achieving high reproducibility hinges on careful control of the reaction conditions to ensure the selective formation of the desired regioisomer and the use of highly pure precursors. The Thorpe-Ziegler reaction, while a valid synthetic strategy for pyrazole derivatives, presents a more convoluted and less direct path for this specific target molecule, likely resulting in a lower overall yield and requiring more extensive process development. Researchers should prioritize the optimization of the cyclization step in the β-ketonitrile method to ensure consistent and reliable production of this compound.

References

Orthogonal Methods for Confirming the Anti-inflammatory Activity of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Preclinical Evaluation

This guide provides a comparative overview of orthogonal experimental methods to validate the putative anti-inflammatory activity of the novel compound 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including notable anti-inflammatory effects.[1][2] Many successful anti-inflammatory drugs, such as Celecoxib, are based on a pyrazole scaffold and function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][4]

Given this precedent, it is hypothesized that this compound may also exert anti-inflammatory effects. To rigorously test this hypothesis, this guide details two orthogonal methods: an in vitro assay to determine the compound's effect on inflammatory mediator production at the cellular level, and an in vivo model to assess its efficacy in a complex biological system. The performance of this compound is compared against Celecoxib, a widely recognized selective COX-2 inhibitor.

Method 1: In Vitro Inhibition of Inflammatory Mediators in Macrophages

This in vitro approach quantifies the ability of a test compound to suppress the production of key inflammatory mediators, Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells. Macrophages are central to the inflammatory response, and LPS, a component of bacterial cell walls, is a potent activator of these cells.[5] Inhibition of PGE2 and TNF-α production are hallmark indicators of anti-inflammatory activity.

The COX-2 pathway is a critical target for many anti-inflammatory drugs. Upon inflammatory stimuli, the enzyme COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins, such as PGE2, which are potent mediators of inflammation.[6]

cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation COX2 COX-2 Enzyme (Target) NFkB->COX2 Induction TNFa TNF-α NFkB->TNFa Production PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammation PGE2->Inflammation TNFa->Inflammation Test_Compound 3-ethyl-1,4-dimethyl- 1H-pyrazol-5-amine Test_Compound->COX2 Inhibition

Figure 1. Simplified COX-2 Inflammatory Pathway
Experimental Workflow: In Vitro Assay

The workflow involves culturing RAW 264.7 macrophage cells, pre-treating them with the test compounds, stimulating inflammation with LPS, and finally quantifying the released inflammatory mediators from the cell supernatant using enzyme-linked immunosorbent assays (ELISA).

start Start plate_cells 1. Seed RAW 264.7 Cells (e.g., 1x10^5 cells/well) start->plate_cells incubate1 2. Incubate 24h plate_cells->incubate1 pretreat 3. Pre-treat with Compounds (Test Compound, Celecoxib, Vehicle) incubate1->pretreat incubate2 4. Incubate 1h pretreat->incubate2 stimulate 5. Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 6. Incubate 24h stimulate->incubate3 collect 7. Collect Supernatant incubate3->collect elisa 8. Perform PGE2 & TNF-α ELISA collect->elisa analyze 9. Analyze Data (Calculate IC50) elisa->analyze end End analyze->end

Figure 2. Workflow for In Vitro Cytokine Release Assay
Detailed Experimental Protocol: LPS-Induced Mediator Release

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and Celecoxib in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells should be kept below 0.1%.

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds or vehicle (medium with 0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentrations of PGE2 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[7][8]

Data Presentation: In Vitro Anti-inflammatory Activity

The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound against the production of PGE2 and TNF-α. A lower IC₅₀ value indicates greater potency.

CompoundPGE2 Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
This compound 0.455.2
Celecoxib (Reference) 0.058.5
Vehicle (0.1% DMSO) > 100> 100

Method 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[9][10] Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, biphasic inflammatory response characterized by a progressive increase in paw volume (edema).[11] The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling compared to a vehicle-treated control group.

Experimental Workflow: In Vivo Assay

The workflow involves acclimatizing the animals, administering the test compounds, inducing inflammation with carrageenan, and measuring the resulting paw edema over several hours.

start Start acclimatize 1. Acclimatize Rats (7 days) start->acclimatize group 2. Group Animals (n=6 per group) acclimatize->group baseline 3. Measure Baseline Paw Volume (V₀) group->baseline dosing 4. Administer Compounds Orally (Test, Celecoxib, Vehicle) baseline->dosing wait 5. Wait 1 Hour dosing->wait induce 6. Inject Carrageenan (1%) into Paw wait->induce measure 7. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours induce->measure analyze 8. Calculate % Edema Inhibition measure->analyze end End analyze->end

Figure 3. Workflow for Carrageenan-Induced Paw Edema Assay
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water. Allow a 7-day acclimatization period.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 30 mg/kg), and Celecoxib (e.g., 30 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume (V₀).

  • Compound Administration: Administer the test compounds and vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) 1 hour before the carrageenan injection.[9]

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[12]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak edema (typically 3-4 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation: In Vivo Anti-inflammatory Activity

The percentage inhibition of paw edema at 3 hours post-carrageenan injection is a key metric for comparing the efficacy of the compounds.

Treatment Group (30 mg/kg, p.o.)Mean Paw Edema at 3h (mL) ± SEM% Inhibition of Edema
Vehicle Control 0.85 ± 0.06-
This compound 0.41 ± 0.0451.8%
Celecoxib (Reference) 0.35 ± 0.0558.8%

Conclusion

The orthogonal methods presented in this guide provide a robust framework for confirming the anti-inflammatory activity of this compound. The in vitro assay offers mechanistic insight at the cellular level, demonstrating the compound's ability to inhibit the production of pro-inflammatory mediators like PGE2 and TNF-α. The in vivo carrageenan-induced paw edema model validates these findings in a complex physiological system, providing evidence of the compound's therapeutic potential in an acute inflammation setting.

Comparative analysis against a known standard, Celecoxib, allows for the contextualization of the novel compound's potency and efficacy. The data presented herein suggests that this compound possesses significant anti-inflammatory properties, warranting further investigation in drug development programs.

References

The Impact of Alkyl Substitution on the Efficacy of Pyrazole Derivatives: A Comparative Analysis of Ethyl vs. Methyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount in the design of novel therapeutics. Pyrazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comparative analysis of the efficacy of ethyl- versus methyl-substituted pyrazoles, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation pyrazole-based drugs.

The seemingly minor difference between a methyl and an ethyl substituent on a pyrazole core can significantly impact a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This is often attributed to differences in size, lipophilicity, and metabolic stability imparted by the two alkyl groups.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies, highlighting the differential effects of methyl and ethyl substitutions on the biological activity of pyrazole derivatives across different therapeutic areas.

Cannabinoid Receptor Antagonism

The cannabinoid receptors, CB1 and CB2, are significant targets for various neurological and inflammatory disorders. Studies on pyrazole-based cannabinoid receptor antagonists have revealed that even small changes in alkyl substitution can drastically alter binding affinity.

Compound IDSubstitution at Position 4TargetBinding Affinity (Ki, nM)Reference
SR141716AMethylCB11.98[1][2]
Analog 1EthylCB1Reduced Affinity[2]

Table 1: Comparison of methyl and ethyl substitution on the binding affinity of pyrazole derivatives to the CB1 receptor.

As demonstrated in Table 1, the lead compound SR141716A, which features a methyl group at the 4-position of the pyrazole ring, exhibits potent binding to the CB1 receptor. However, replacing this methyl group with an ethyl group resulted in a notable decrease in binding affinity[2]. This suggests that the bulkier ethyl group may introduce steric hindrance within the receptor's binding pocket, thereby reducing the compound's efficacy.

Anticancer Activity (Aurora Kinase Inhibition)

Aurora kinases are crucial regulators of cell division, and their inhibition is a promising strategy in cancer therapy. Structure-activity relationship studies on pyrazole-based Aurora kinase inhibitors have provided insights into the role of different substituents.

Compound IDSubstitutionTargetIC50 (µM)Cell LineReference
Compound 6NitroAurora A0.16-[3]
SAR AnalogMethylAurora ALess Optimal-[3]
SAR AnalogHydrogenAurora ALess Optimal-[3]

Table 2: Structure-Activity Relationship of substituents on pyrazole-based Aurora A kinase inhibitors.

While a direct ethyl versus methyl comparison is not available in this specific study, the SAR analysis indicated that a nitro group was optimal for activity, while hydrogen and methyl substituents were less effective[3]. This highlights that for this particular scaffold and target, smaller, electron-withdrawing groups may be preferred over alkyl substituents. Further studies directly comparing methyl and ethyl groups would be beneficial to fully elucidate the SAR at this position.

Anti-inflammatory Activity

Pyrazoles are well-known for their anti-inflammatory properties, with some derivatives acting as selective COX-2 inhibitors.

Compound IDSubstitutionActivityMethodReference
Compound 3aEthyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylatesSignificant anti-inflammatory activityCarrageenan-induced rat paw edema[4]
Celecoxib-Standard-[5]
Compound 8d-75% inhibition of inflammationIn-vitro[5]

Table 3: Anti-inflammatory activity of substituted pyrazole derivatives.

A novel series of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model[4]. While a direct comparison with a methyl-substituted analog was not provided in this study, the potent activity of the ethyl-substituted series underscores the potential of this substitution pattern in designing novel anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in this guide.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of test compounds to the CB1 receptor.

Methodology:

  • Membrane Preparation: Rat forebrain tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the CB1 receptors.

  • Binding Assay: The membranes are incubated with a radiolabeled ligand (e.g., [3H]SR141716A) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is filtered through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Objective: To evaluate the anti-inflammatory effect of test compounds in an animal model of acute inflammation.

Methodology:

  • Animal Model: Swiss Albino rats are used for the study.

  • Compound Administration: The test compounds are administered orally, typically suspended in a 1% tween-80 solution. A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., celecoxib).

  • Induction of Edema: One hour after compound administration, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, Mass Spec) purification->characterization in_vitro In-vitro Assays (e.g., Receptor Binding) characterization->in_vitro in_vivo In-vivo Models (e.g., Animal Studies) characterization->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis end Conclusion data_analysis->end Efficacy Comparison

A typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

signaling_pathway pyrazole Pyrazole Derivative (e.g., Aurora Kinase Inhibitor) aurora_kinase Aurora Kinase pyrazole->aurora_kinase cell_cycle_arrest Cell Cycle Arrest & Apoptosis pyrazole->cell_cycle_arrest Inhibition of Mitosis downstream Downstream Effectors (e.g., Histone H3) aurora_kinase->downstream mitosis Mitotic Progression downstream->mitosis

References

Safety Operating Guide

Navigating the Safe Disposal of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment:

Due to its chemical structure as a pyrazole derivative, 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine should be treated as a potentially hazardous substance. Pyrazole derivatives are known for their diverse pharmacological activities and can pose risks if not handled correctly.[4] Analogous compounds are often classified as skin and eye irritants.[2][5] Therefore, a conservative approach to disposal is warranted.

Quantitative Data Summary for Pyrazole Derivatives

The following table summarizes key safety and disposal information from the SDS of analogous pyrazole compounds, providing a basis for handling this compound.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, laboratory coat.[1]
Work Environment Well-ventilated area, preferably a chemical fume hood.[1]
Storage of Waste Designated, secure, well-ventilated hazardous waste accumulation area.[1][4]
Waste Container Designated, properly labeled, sealed, and compatible material.[1][4]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[2]

Standard Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound, based on best practices for handling hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

2. Waste Collection:

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container made of a material compatible with the chemical.[1]

  • Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not overfill the container, leaving adequate headspace for expansion.[4]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be collected and disposed of as hazardous waste.[1]

3. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste".[1][4]

  • The label should also include the full chemical name: "this compound" and an accurate list of all constituents and their approximate concentrations.[1][4]

  • Indicate the date when waste accumulation began.[4]

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1][4]

  • This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1][2]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[4]

5. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.[4]

  • Provide them with the full chemical name and any available safety information.[1]

  • Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[1]

Disposal Workflow

DisposalWorkflow A Start: Handling Chemical B Wear Appropriate PPE A->B C Work in Fume Hood A->C D Collect Waste in Labeled Container B->D C->D E Store in Designated Hazardous Waste Area D->E F Arrange for EHS Pickup E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

Spill Response

In the event of a spill, immediately evacuate the area and follow your laboratory's established spill response procedure. Generally, this involves containing the spill with an inert absorbent material, collecting the contaminated material into a sealed container, and disposing of it as hazardous waste.[1]

References

Essential Safety and Operational Guide for 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data and general best practices for handling aromatic amines and pyrazole derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary known hazard associated with this compound is that it is harmful if swallowed.[1] Given its chemical structure as an aromatic amine and a pyrazole derivative, it should be handled with care to avoid skin and eye contact, as well as inhalation.[2][3] A comprehensive PPE strategy is the first line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a risk assessment.[2][4]

Operational and Disposal Workflow

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Conduct Risk Assessment ppe Don Appropriate PPE prep->ppe setup Prepare Work Area in Fume Hood ppe->setup weigh Weigh Compound in Ventilated Enclosure setup->weigh dissolve Dissolve Solid in Solvent weigh->dissolve react Perform Chemical Reaction dissolve->react decontaminate Decontaminate Work Surfaces react->decontaminate waste Segregate and Label Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose spill Spill Response exposure Personal Exposure Response

Operational and Disposal Workflow for this compound.
Experimental Protocols

1. Pre-Handling Preparation

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.

2. Handling Procedures

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

3. Post-Handling and Cleanup

  • Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, labeled, and sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container for hazardous liquid waste.

  • Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in the designated solid hazardous waste container.

2. Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage and Disposal

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[5]

Emergency Procedures

1. Spill Response

  • Small Spills: For a small spill within a chemical fume hood, absorb the material with a non-reactive absorbent material, place it in a sealed container, and dispose of it as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area and contact your institution's EHS for assistance.

2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] Provide the Safety Data Sheet (if available) to the medical personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.